4-Amino-N-(2-methylphenyl)benzenesulfonamide
Description
Properties
IUPAC Name |
4-amino-N-(2-methylphenyl)benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2S/c1-10-4-2-3-5-13(10)15-18(16,17)12-8-6-11(14)7-9-12/h2-9,15H,14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNBAGPGLMFYJKB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NS(=O)(=O)C2=CC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80343967 | |
| Record name | 4-Amino-N-(2-methylphenyl)benzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80343967 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16803-96-6 | |
| Record name | 4-Amino-N-(2-methylphenyl)benzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80343967 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-amino-N-(2-methylphenyl)benzene-1-sulfonamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
4-Amino-N-(2-methylphenyl)benzenesulfonamide chemical properties
An In-depth Technical Guide to 4-Amino-N-(2-methylphenyl)benzenesulfonamide
Introduction
4-Amino-N-(2-methylphenyl)benzenesulfonamide is a synthetic aromatic sulfonamide compound of significant interest to the scientific community, particularly in the fields of medicinal chemistry and drug development. As a derivative of the foundational sulfanilamide structure, it belongs to a class of compounds renowned for a wide spectrum of biological activities.[1][2] This guide provides a comprehensive overview of its chemical properties, synthesis, biological relevance, and handling protocols, tailored for researchers and drug development professionals. The molecule's architecture, featuring a primary amino group, a sulfonamide linkage, and a substituted N-phenyl ring, provides a versatile scaffold for therapeutic innovation.[1]
Chemical Identity and Structure
The unique structural arrangement of 4-Amino-N-(2-methylphenyl)benzenesulfonamide dictates its physicochemical properties and biological interactions.
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IUPAC Name : 4-amino-N-(2-methylphenyl)benzenesulfonamide[1][]
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CAS Number : 16803-96-6[1][]
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Synonyms : N1-(2-Methylphenyl)sulfanilamide, 4-amino-N-o-tolylbenzenesulfonamide[]
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₄N₂O₂S | [1] |
| Molecular Weight | 262.33 g/mol | [1][] |
| Canonical SMILES | CC1=CC=CC=C1NS(=O)(=O)C2=CC=C(C=C2)N | [1] |
| InChI Key | VNBAGPGLMFYJKB-UHFFFAOYSA-N | [1][] |
Physicochemical Properties
The physical and chemical characteristics of a compound are fundamental to its application in research and development, influencing factors such as solubility, stability, and bioavailability.
| Property | Value | Notes |
| Melting Point | 154-155 °C | [] |
| Boiling Point | 447.3 ± 55.0 °C | Predicted Value[] |
| Density | 1.330 ± 0.06 g/cm³ | Predicted Value[] |
| Solubility | Soluble in Ethyl Acetate, Hexane. | [] The 2-methylphenyl group adds hydrophobicity compared to simpler sulfonamides.[1] |
| LogP | ~1.2 | Predicted Value, indicating moderate lipophilicity.[1] |
| Appearance | White to off-white crystalline solid. | Based on typical sulfonamide characteristics.[4] |
Synthesis and Characterization
The synthesis of 4-Amino-N-(2-methylphenyl)benzenesulfonamide is most effectively achieved through a two-step process that ensures high yield and purity. This common industrial method involves the formation of a nitro-substituted intermediate, followed by its chemical reduction.[1]
Synthetic Workflow
The overall synthetic pathway can be visualized as follows:
Caption: Synthetic pathway for 4-Amino-N-(2-methylphenyl)benzenesulfonamide.
Experimental Protocol
Step 1: Synthesis of 4-Nitro-N-(2-methylphenyl)benzenesulfonamide (Intermediate)
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Reaction Setup : In a suitable reaction vessel, dissolve 2-methylaniline in an appropriate solvent, such as dichloromethane. Add a base, typically an aqueous solution of sodium hydroxide, to act as an acid scavenger.
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Addition of Reagent : Slowly add a solution of 4-nitrobenzenesulfonyl chloride to the mixture while maintaining the temperature below 10°C with an ice bath. The reaction is a nucleophilic substitution where the amine attacks the sulfonyl chloride.
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Reaction Monitoring : Stir the mixture vigorously for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting materials are consumed.
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Work-up and Isolation : Upon completion, separate the organic layer, wash it with water and brine, and then dry it over anhydrous sodium sulfate. Evaporate the solvent under reduced pressure to yield the crude nitro intermediate. Recrystallize from ethanol to obtain the purified product.
Step 2: Reduction to 4-Amino-N-(2-methylphenyl)benzenesulfonamide
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Reaction Setup : Suspend the synthesized 4-nitro-N-(2-methylphenyl)benzenesulfonamide in a solvent such as water or isopropyl alcohol.[1]
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Addition of Reducing Agent : Add a cost-effective reducing agent like hydrazine hydrate to the suspension.[1] The mass ratio of the nitro intermediate to hydrazine hydrate is typically around 1:0.3-0.5.[1]
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Catalysis : The reduction is often catalyzed by a small amount of a transition metal catalyst (e.g., Raney Nickel or Palladium on carbon) or can be facilitated by a base like sodium hydroxide.
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Reaction Conditions : Heat the reaction mixture to a temperature between 60–88°C for 4–8 hours.[1]
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Isolation and Purification : After the reaction is complete (monitored by TLC), cool the mixture and filter it to remove the catalyst. If the product precipitates, it can be collected by filtration. Otherwise, extract the product with a suitable organic solvent. The crude product is then purified by recrystallization, often achieving yields of 92–97%.[1]
Characterization
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¹H NMR Spectroscopy : The proton NMR spectrum would be expected to show characteristic signals for the aromatic protons on both benzene rings, a singlet for the methyl group, a broad singlet for the primary amine (NH₂) protons, and a singlet for the sulfonamide (SO₂NH) proton.
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¹³C NMR Spectroscopy : The carbon spectrum will display distinct signals for the aromatic carbons, with the carbon attached to the amino group shifted upfield, and a signal for the methyl carbon.
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Infrared (IR) Spectroscopy : Key vibrational bands would include N-H stretching for the primary amine and the sulfonamide N-H, asymmetric and symmetric S=O stretching for the sulfonamide group, and C-N stretching.
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Mass Spectrometry (MS) : Electrospray ionization (ESI-MS) would confirm the molecular weight of 262.33 g/mol by showing the [M+H]⁺ ion at m/z 263.34.
Biological Activity and Applications in Drug Development
The therapeutic potential of 4-Amino-N-(2-methylphenyl)benzenesulfonamide stems from its classification as a sulfonamide, a well-established pharmacophore. Its primary mechanisms of action are rooted in antimicrobial activity and enzyme inhibition.
Antimicrobial Properties
Like other sulfa drugs, this compound is known to possess antimicrobial properties.[1] The mechanism involves competitive inhibition of the bacterial enzyme dihydropteroate synthase (DHPS). This enzyme is critical for the synthesis of folic acid, an essential nutrient for bacterial DNA synthesis and survival. By mimicking the natural substrate, para-aminobenzoic acid (PABA), sulfonamides block the folate pathway, leading to bacteriostatic effects.[1] Research has shown that modifications to the amino group can significantly alter antibacterial potency.[1]
Carbonic Anhydrase Inhibition
A primary area of investigation for this compound is its role as a carbonic anhydrase (CA) inhibitor.[1][2] Carbonic anhydrases are a family of metalloenzymes that catalyze the rapid interconversion of carbon dioxide and water to bicarbonate and protons.[2] These enzymes are involved in numerous physiological processes, including pH regulation and fluid balance, making them important drug targets.[1][2]
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Mechanism of Action : The un-substituted sulfonamide group (-SO₂NH₂) is the key functional group responsible for CA inhibition. It coordinates directly to the Zn²⁺ ion located in the enzyme's active site, displacing a water molecule and effectively blocking the enzyme's catalytic activity.[2] The N-(2-methylphenyl) substituent can form additional interactions within the active site, influencing the compound's binding affinity and selectivity for different CA isoforms.[2]
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Therapeutic Potential : Inhibition of specific CA isoforms is a validated strategy for treating a range of diseases. For instance, inhibiting CA II is used in antiglaucoma drugs, while targeting the tumor-associated isoform CA IX is a promising approach in anticancer therapy.[2][5] Benzenesulfonamides are the most extensively studied class of CA inhibitors, and derivatives of this core structure are continually being explored for enhanced potency and isoform selectivity.[2][5]
Caption: Mechanism of carbonic anhydrase inhibition by a sulfonamide.
Safety and Handling
As with any research chemical, 4-Amino-N-(2-methylphenyl)benzenesulfonamide should be handled with care in a controlled laboratory environment.[1]
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Personal Protective Equipment (PPE) : Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves, when handling the compound.
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Handling : Avoid inhalation of dust and direct contact with skin and eyes.[4] Use a fume hood or other ventilated enclosure for procedures that may generate dust or aerosols.
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Storage : Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials.
Conclusion
4-Amino-N-(2-methylphenyl)benzenesulfonamide is a compound with a well-defined chemical profile and significant potential in drug discovery. Its straightforward synthesis and dual-action potential as both an antimicrobial agent and a carbonic anhydrase inhibitor make it a valuable scaffold for developing novel therapeutics. Further research into its isoform selectivity, pharmacokinetic properties, and in vivo efficacy will be crucial in translating its promising chemical properties into clinical applications.
References
- Benchchem. (n.d.). 4-Amino-N-(2-methylphenyl)benzenesulfonamide | 16803-96-6.
- Dudutienė, V., et al. (2014). 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases. Molecules, 19(10), 15901-15926.
- Abdel-rahman, H. M., et al. (2021). Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. RSC Advances, 11(48), 30205-30219.
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Nirmala, P. G., et al. (2015). 4-Methyl-N-(2-methylphenyl)benzenesulfonamide. ResearchGate. Retrieved from [Link]
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PubChem. (n.d.). 4-(2-Aminoethyl)benzenesulfonamide. National Center for Biotechnology Information. Retrieved from [Link]
- Lesher, G. Y., & Gruett, M. D. (1987). U.S. Patent No. 4,698,445. Washington, DC: U.S.
- Google Patents. (2017). CN106336366A - Method for synthesizing 4-(2-aminoethyl)benzsulfamide.
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ChemBK. (n.d.). 4-aminobenzenesulfonamide. Retrieved from [Link]
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PubChem. (n.d.). 4-amino-N-methyl-N-phenylbenzenesulfonamide. National Center for Biotechnology Information. Retrieved from [Link]
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An In-depth Technical Guide to the Synthesis of 4-Amino-N-(2-methylphenyl)benzenesulfonamide
This guide provides a comprehensive overview and detailed protocols for the synthesis of 4-Amino-N-(2-methylphenyl)benzenesulfonamide, a key intermediate in the development of various pharmacologically active compounds. The methodologies described herein are grounded in established chemical principles and are designed to be reproducible and scalable for research and development applications.
Introduction: The Significance of Substituted Benzenesulfonamides
The benzenesulfonamide moiety is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents, including antimicrobial sulfa drugs, diuretics, and carbonic anhydrase inhibitors.[1][2] The specific compound, 4-Amino-N-(2-methylphenyl)benzenesulfonamide, with its strategic placement of an amino group and a 2-methylphenyl substituent, presents a versatile scaffold for further chemical modification. The primary amino group offers a reactive handle for derivatization, while the 2-methylphenyl group can influence the compound's physicochemical properties, such as lipophilicity and conformational flexibility, which are critical for optimizing drug-target interactions.[3]
This guide will detail a robust and well-documented two-step synthetic route, commencing with the protection of the aniline amino group, followed by sulfonylation and subsequent deprotection to yield the target compound. This approach ensures high yields and minimizes the formation of undesirable side products.
Synthetic Strategy: A Two-Step Approach
The synthesis of 4-Amino-N-(2-methylphenyl)benzenesulfonamide is most effectively achieved through a two-step process that involves:
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Step 1: Synthesis of the Intermediate - 4-Acetamido-N-(2-methylphenyl)benzenesulfonamide. This step involves the reaction of 4-acetamidobenzenesulfonyl chloride with 2-methylaniline (o-toluidine). The acetamido group serves as a protecting group for the aniline nitrogen, preventing unwanted side reactions during the sulfonylation step.[4]
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Step 2: Hydrolysis of the Intermediate to Yield the Final Product. The acetyl protecting group is removed from the intermediate via acid-catalyzed hydrolysis to afford the desired 4-Amino-N-(2-methylphenyl)benzenesulfonamide.[5]
This strategic use of a protecting group is a common and effective tactic in organic synthesis to enhance selectivity and overall yield.[4]
Visualizing the Synthetic Pathway
Caption: Overall two-step synthesis of 4-Amino-N-(2-methylphenyl)benzenesulfonamide.
Part 1: Synthesis of 4-Acetamido-N-(2-methylphenyl)benzenesulfonamide
The initial step involves a nucleophilic substitution reaction where the amino group of 2-methylaniline attacks the electrophilic sulfur atom of 4-acetamidobenzenesulfonyl chloride. This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.[6]
Experimental Protocol
A detailed, step-by-step methodology for this key experiment is provided below:
| Reagent/Parameter | Quantity/Value | Rationale |
| 4-Acetamidobenzenesulfonyl chloride | 10.0 g (42.8 mmol) | Starting material |
| 2-Methylaniline (o-toluidine) | 4.6 g (42.8 mmol) | Nucleophile |
| Pyridine | 50 mL | Solvent and acid scavenger |
| Reaction Temperature | 0-5 °C initially, then room temp. | Controls reaction rate |
| Reaction Time | 2-4 hours | For completion of reaction |
Procedure:
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In a 250 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 4-acetamidobenzenesulfonyl chloride in 50 mL of pyridine.
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Cool the flask in an ice bath to 0-5 °C.
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Slowly add 2-methylaniline to the cooled solution with continuous stirring over a period of 30 minutes.
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After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for an additional 2-3 hours.
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Monitor the reaction progress by thin-layer chromatography (TLC).
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Upon completion, pour the reaction mixture into 200 mL of ice-cold water with vigorous stirring.
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The solid precipitate of 4-Acetamido-N-(2-methylphenyl)benzenesulfonamide is collected by vacuum filtration.
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Wash the solid with cold water to remove any residual pyridine and other water-soluble impurities.[7]
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Recrystallize the crude product from ethanol to obtain a purified solid.
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Dry the purified product in a vacuum oven.
Mechanism of Sulfonylation
The reaction proceeds via a nucleophilic attack of the nitrogen atom of 2-methylaniline on the electron-deficient sulfur atom of the sulfonyl chloride. The pyridine acts as a base to accept the proton from the nitrogen, facilitating the reaction, and also neutralizes the HCl formed.
Part 2: Hydrolysis of 4-Acetamido-N-(2-methylphenyl)benzenesulfonamide
The final step is the deprotection of the amino group by hydrolyzing the acetamido group under acidic conditions.[5] This restores the primary amine functionality.
Experimental Protocol
| Reagent/Parameter | Quantity/Value | Rationale |
| 4-Acetamido-N-(2-methylphenyl)benzenesulfonamide | 5.0 g (16.4 mmol) | Intermediate from Step 1 |
| Hydrochloric Acid (6 M) | 30 mL | Acid catalyst for hydrolysis |
| Sodium Carbonate (10% aq. solution) | As required | For neutralization |
| Reaction Temperature | Reflux | To drive the reaction to completion |
| Reaction Time | 1-2 hours | For complete hydrolysis |
Procedure:
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Place the 4-Acetamido-N-(2-methylphenyl)benzenesulfonamide in a 100 mL round-bottom flask.
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Add 30 mL of 6 M hydrochloric acid.
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Heat the mixture to reflux with stirring for 1-2 hours.
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Monitor the completion of the hydrolysis by TLC.
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After the reaction is complete, cool the solution to room temperature.
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Carefully neutralize the acidic solution by the slow addition of a 10% aqueous sodium carbonate solution until the pH is approximately 7-8.[5]
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The precipitated solid, 4-Amino-N-(2-methylphenyl)benzenesulfonamide, is collected by vacuum filtration.
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Wash the product with cold water.
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Recrystallize the crude product from a suitable solvent, such as ethanol, to yield the purified final product.
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Dry the purified product.
Mechanism of Hydrolysis
The acid-catalyzed hydrolysis involves the protonation of the carbonyl oxygen of the acetamido group, which increases the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the carbonyl carbon. Subsequent proton transfers and elimination of acetic acid lead to the formation of the protonated primary amine, which is then neutralized to give the final product.[5]
Visualizing the Experimental Workflow
Caption: Step-by-step experimental workflow for the synthesis.
Characterization of the Final Product
The identity and purity of the synthesized 4-Amino-N-(2-methylphenyl)benzenesulfonamide should be confirmed using standard analytical techniques:
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Melting Point: A sharp melting point range indicates high purity.
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Spectroscopy:
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¹H NMR and ¹³C NMR: To confirm the chemical structure and the presence of all expected functional groups.[2]
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FT-IR: To identify characteristic vibrational frequencies of the functional groups, such as the N-H stretches of the amino and sulfonamide groups, and the S=O stretches of the sulfonamide.[2]
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Mass Spectrometry: To determine the molecular weight of the compound.
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Conclusion
This guide has outlined a reliable and efficient two-step synthesis for 4-Amino-N-(2-methylphenyl)benzenesulfonamide. By following the detailed protocols and understanding the underlying chemical principles, researchers can confidently produce this valuable intermediate for their drug discovery and development endeavors. The provided methodologies are designed to be self-validating through in-process monitoring and final product characterization, ensuring a high degree of scientific integrity.
References
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Gowda, B. T., et al. (2009). 4-Methyl-N-(2-methylphenyl)benzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 65(12), o3184. Available from: [Link]
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Čapkauskaitė, E., et al. (2013). 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases. Molecules, 18(11), 13357-13379. Available from: [Link]
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Nirmala, P. G., et al. (2009). 4-Methyl-N-(2-methylphenyl)benzenesulfonamide. ResearchGate. Available from: [Link]
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Yousuf, M., et al. (2020). Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. European Journal of Chemistry, 11(3), 245-249. Available from: [Link]
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Filo. (2025). le Hydrolysis - 4-AcetamidobenzeneSulfanilamide sulfonamide. Available from: [Link]
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Shashikala, P., & Keerthi, D. S. (2017). Chlorosulfonation of Acetanilide to Obtain an Intermediate for the Preparation of a Sulfa Drug. Asian Journal of Pharmaceutics, 11(1). Available from: [Link]
- Google Patents. (2017). CN106336366A - Method for synthesizing 4-(2-aminoethyl)benzsulfamide.
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Aday, B., et al. (2011). Synthesis of sulfanilamide derivatives and investigation of in vitro inhibitory activities and antimicrobial and physical properties. Bioorganic & Medicinal Chemistry, 19(15), 4575-4580. Available from: [Link]
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ResearchGate. (2017). Chlorosulfonation of Acetanilide to Obtain an Intermediate for the Preparation of a Sulfa Drug. Available from: [Link]
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ResearchGate. (2012). Synthesis of Some New Sulfanilamide Derivatives. Available from: [Link]
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Journal of Chemical and Pharmaceutical Research. (2016). Chlorosulfonation of Acetanilide to Obtain an Intermediate for the Preparation of a Sulfa Drug. Available from: [Link]
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Al-Ghorbani, M., et al. (2020). A novel pipeline of 2-(benzenesulfonamide)-N-(4-hydroxyphenyl) acetamide analgesics that lack hepatotoxicity and retain antipyresis. PLoS One, 15(6), e0235020. Available from: [Link]
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Asian Journal of Pharmaceutics. (2017). Chlorosulfonation of Acetanilide to Obtain an Intermediate for the Preparation of a Sulfa Drug. Available from: [Link]
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An In-Depth Technical Guide to the Synthesis of 4-Amino-N-(2-methylphenyl)benzenesulfonamide Derivatives
Abstract
This technical guide provides a comprehensive overview of the synthesis of 4-Amino-N-(2-methylphenyl)benzenesulfonamide and its derivatives, compounds of significant interest in medicinal chemistry and drug development. The guide is intended for researchers, scientists, and professionals in the field of drug development, offering a blend of theoretical principles and practical, field-proven insights. We will explore the core synthetic strategies, including classical methods and modern catalytic approaches, providing detailed experimental protocols and addressing common challenges. The causality behind experimental choices is elucidated to empower researchers in optimizing their synthetic routes. This document is structured to serve as a self-validating system, with an emphasis on scientific integrity, supported by authoritative references.
Introduction: The Significance of the Sulfonamide Scaffold
The sulfonamide functional group is a cornerstone in medicinal chemistry, forming the basis of a wide array of therapeutic agents[1]. Since the discovery of the antibacterial properties of Prontosil in the 1930s, sulfonamide-containing molecules, or "sulfa drugs," have been instrumental in treating a variety of ailments[2]. Their biological activities are diverse, encompassing antimicrobial, anti-inflammatory, diuretic, and anticancer properties[3][4].
The core structure, an organosulfur group with the formula R−S(=O)₂−NR₂, provides a rigid and stable scaffold that can be readily functionalized to modulate pharmacokinetic and pharmacodynamic properties[5]. The N-aryl benzenesulfonamide motif, in particular, is a privileged structure in drug design. The specific compound, 4-Amino-N-(2-methylphenyl)benzenesulfonamide, and its derivatives are of interest for their potential as antimicrobial agents and as intermediates in the synthesis of more complex molecules[6]. The presence of the 2-methylphenyl group can influence the compound's conformational preferences and its interactions with biological targets.
This guide will focus on providing a detailed, practical framework for the synthesis of this important class of molecules, enabling researchers to confidently and efficiently produce these compounds for further investigation.
Retrosynthetic Analysis and Strategic Planning
A logical retrosynthetic analysis of the target molecule, 4-Amino-N-(2-methylphenyl)benzenesulfonamide, reveals two primary bond disconnections that inform the most common synthetic strategies.
Caption: Retrosynthetic analysis of 4-Amino-N-(2-methylphenyl)benzenesulfonamide.
Strategy 1: Direct Sulfonylation This approach involves the direct coupling of a 4-aminobenzenesulfonyl derivative with 2-methylaniline. The primary challenge here is the reactivity of the amino group on the benzenesulfonyl moiety, which may require protection.
Strategy 2: Protected Sulfonylation followed by Deprotection This is the more common and reliable method. It involves the use of a protected 4-aminobenzenesulfonyl chloride, typically 4-acetamidobenzenesulfonyl chloride, which is reacted with 2-methylaniline. The resulting intermediate is then deprotected to yield the final product. This strategy offers better control over the reaction and avoids unwanted side reactions.
Core Synthetic Protocol: A Step-by-Step Guide
This section details a robust, two-step protocol for the synthesis of 4-Amino-N-(2-methylphenyl)benzenesulfonamide, based on the widely adopted protected sulfonylation strategy.
Workflow Overview
Caption: Overall workflow for the synthesis of 4-Amino-N-(2-methylphenyl)benzenesulfonamide.
Step 1: Synthesis of 4-Acetamidobenzenesulfonyl Chloride
The synthesis begins with the chlorosulfonation of acetanilide. This electrophilic aromatic substitution reaction introduces the sulfonyl chloride group para to the activating acetamido group.
Experimental Protocol:
-
Reaction Setup: In a fume hood, equip a dry 250 mL round-bottom flask with a magnetic stirrer, a dropping funnel, and a gas outlet connected to a trap for acidic gases (e.g., a sodium hydroxide solution).
-
Reagent Addition: Carefully add chlorosulfonic acid (e.g., 5 equivalents) to the flask and cool the flask in an ice-water bath to 0-5 °C.
-
Substrate Addition: Slowly add dry acetanilide (1 equivalent) in small portions to the stirred chlorosulfonic acid, maintaining the temperature below 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to 60-70 °C for 1-2 hours until the evolution of HCl gas ceases.
-
Workup: Carefully pour the reaction mixture onto crushed ice with stirring. The 4-acetamidobenzenesulfonyl chloride will precipitate as a white solid.
-
Isolation and Purification: Collect the solid by vacuum filtration, wash it thoroughly with cold water, and dry it under vacuum. The product is often used in the next step without further purification.
Causality and Insights:
-
Excess Chlorosulfonic Acid: Using a significant excess of chlorosulfonic acid serves as both the reagent and the solvent, driving the reaction to completion.
-
Temperature Control: The initial low temperature is crucial to control the highly exothermic reaction and prevent side reactions. The subsequent heating ensures the completion of the sulfonylation.
-
Quenching on Ice: This step hydrolyzes the excess chlorosulfonic acid and precipitates the product, which is insoluble in the aqueous acidic medium.
| Reagent/Material | Molar Mass ( g/mol ) | Quantity (Example) | Moles (Example) | Role |
| Acetanilide | 135.17 | 13.5 g | 0.1 | Starting Material |
| Chlorosulfonic Acid | 116.52 | 58.3 g (33.9 mL) | 0.5 | Reagent & Solvent |
| Ice/Water | 18.02 | As needed | - | Quenching/Precipitation |
Step 2: Synthesis of 4-Acetamido-N-(2-methylphenyl)benzenesulfonamide
This step involves the nucleophilic substitution of the chloride on the sulfonyl chloride by the amino group of 2-methylaniline (o-toluidine).
Experimental Protocol:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-methylaniline (1 equivalent) in a suitable solvent such as pyridine or a mixture of acetone and pyridine[7].
-
Reagent Addition: Add 4-acetamidobenzenesulfonyl chloride (1 equivalent) portion-wise to the solution of 2-methylaniline.
-
Reaction: Heat the reaction mixture to reflux for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: After the reaction is complete, cool the mixture to room temperature and pour it into a beaker containing ice-cold water. The product will precipitate.
-
Isolation and Purification: Collect the solid by vacuum filtration, wash with cold water, and then with a dilute HCl solution to remove any unreacted 2-methylaniline. Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure 4-acetamido-N-(2-methylphenyl)benzenesulfonamide[7].
Causality and Insights:
-
Solvent Choice: Pyridine acts as both a solvent and a base to neutralize the HCl generated during the reaction, driving the equilibrium towards the product[8].
-
Reflux Conditions: Heating the reaction provides the necessary activation energy for the nucleophilic attack of the weakly basic aniline on the sulfonyl chloride.
-
Acid Wash: The dilute HCl wash protonates the basic 2-methylaniline, forming a water-soluble salt that can be easily removed.
| Reagent/Material | Molar Mass ( g/mol ) | Quantity (Example) | Moles (Example) | Role |
| 4-Acetamidobenzenesulfonyl Chloride | 233.67 | 23.4 g | 0.1 | Electrophile |
| 2-Methylaniline | 107.15 | 10.7 g | 0.1 | Nucleophile |
| Pyridine | 79.10 | 100 mL | - | Solvent/Base |
| Ethanol/Water | - | As needed | - | Recrystallization Solvent |
Step 3: Synthesis of 4-Amino-N-(2-methylphenyl)benzenesulfonamide (Deprotection)
The final step is the hydrolysis of the acetamido group to reveal the primary amino group.
Experimental Protocol:
-
Reaction Setup: Place the 4-acetamido-N-(2-methylphenyl)benzenesulfonamide (1 equivalent) in a round-bottom flask with a magnetic stirrer and a reflux condenser.
-
Reagent Addition: Add a solution of aqueous hydrochloric acid (e.g., 5 M) to the flask.
-
Reaction: Heat the mixture to reflux for 1-2 hours, or until the solid has completely dissolved.
-
Workup: Cool the reaction mixture to room temperature and then in an ice bath. Carefully neutralize the solution with a base, such as aqueous sodium hydroxide or sodium carbonate, until the product precipitates.
-
Isolation and Purification: Collect the solid by vacuum filtration, wash it with cold water until the washings are neutral, and dry it under vacuum. The product can be further purified by recrystallization if necessary.
Causality and Insights:
-
Acid Hydrolysis: The amide bond is susceptible to hydrolysis under acidic conditions. The acid protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.
-
Neutralization: The product is soluble in the acidic reaction mixture as its ammonium salt. Neutralization deprotonates the amino group, causing the free amine to precipitate out of the aqueous solution.
| Reagent/Material | Molar Mass ( g/mol ) | Quantity (Example) | Moles (Example) | Role |
| 4-Acetamido-N-(2-methylphenyl)benzenesulfonamide | 304.38 | 30.4 g | 0.1 | Protected Precursor |
| Hydrochloric Acid (5 M) | 36.46 | 100 mL | 0.5 | Catalyst for Hydrolysis |
| Sodium Hydroxide Solution | 40.00 | As needed | - | Neutralizing Agent |
Alternative Synthetic Strategies
While the classical approach is robust, modern catalytic methods offer milder conditions and broader substrate scope, particularly for the synthesis of derivatives.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds[9]. It can be employed to couple an aryl halide or triflate with a sulfonamide. This method is particularly useful for synthesizing derivatives with diverse substitution patterns on the benzenesulfonyl ring.
Sources
- 1. Facile N-Arylation of Amines and Sulfonamides and O-Arylation of Phenols and Arenecarboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
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- 5. Sulfonamide - Wikipedia [en.wikipedia.org]
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- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
4-Amino-N-(2-methylphenyl)benzenesulfonamide structure-activity relationship
An In-Depth Technical Guide to the Structure-Activity Relationship of 4-Amino-N-(2-methylphenyl)benzenesulfonamide
Abstract
The benzenesulfonamide scaffold is a cornerstone of modern medicinal chemistry, forming the structural basis for a wide array of therapeutic agents.[1][2] This guide focuses on a specific, illustrative member of this class: 4-Amino-N-(2-methylphenyl)benzenesulfonamide. We will dissect its molecular architecture to understand how specific structural features govern its biological activity, primarily as an antimicrobial agent and a carbonic anhydrase inhibitor.[1][3] This document provides a detailed analysis of the structure-activity relationships (SAR) for this compound, offering field-proven insights into the causality behind molecular modifications. By exploring the critical roles of the aminophenyl moiety, the sulfonamide linker, and the uniquely influential N-(2-methylphenyl) group, this guide aims to equip researchers with the foundational knowledge to guide rational drug design and lead optimization efforts within this important chemical space.
Introduction to the Benzenesulfonamide Scaffold
Since the discovery of the antibacterial properties of Prontosil in the 1930s, the sulfonamide functional group has been recognized as a "privileged scaffold"—a molecular framework that is capable of binding to multiple, distinct biological targets.[1] This versatility has led to the development of sulfonamide-containing drugs across numerous therapeutic areas, including diuretics, hypoglycemic agents, anti-inflammatory drugs, and, most classically, carbonic anhydrase (CA) inhibitors and antimicrobial agents.[1][4]
The lead compound for this guide, 4-Amino-N-(2-methylphenyl)benzenesulfonamide, embodies the key features that define this class. Its activity is primarily linked to two well-established mechanisms:
-
Antimicrobial Activity: By mimicking the endogenous substrate p-aminobenzoic acid (PABA), it competitively inhibits dihydropteroate synthase (DHPS), a crucial enzyme in the bacterial folic acid synthesis pathway.[3]
-
Carbonic Anhydrase (CA) Inhibition: The sulfonamide moiety acts as a potent zinc-binding group, chelating the Zn²⁺ ion in the active site of carbonic anhydrase isoforms, thereby inhibiting their catalytic activity.[1][5]
The objective of this guide is to move beyond a simple description of these activities and provide a granular analysis of how modifications to each component of the lead structure impact its biological function.
Core Scaffold and Pharmacophore Analysis
To systematically analyze the SAR of 4-Amino-N-(2-methylphenyl)benzenesulfonamide, we deconstruct the molecule into three distinct regions. Each region plays a specific role in molecular recognition, binding, and overall activity.
-
Region A: 4-Aminophenyl Moiety: Primarily responsible for mimicking PABA in antibacterial applications and influencing isoform selectivity in CA inhibition.
-
Region B: Sulfonamide Linker: The core zinc-binding pharmacophore for CA inhibition and the essential functional group for DHPS inhibition.
-
Region C: N-(2-methylphenyl) Group: A critical determinant of potency and selectivity, engaging in hydrophobic and conformational interactions within the target's binding pocket.
Caption: Core scaffold of the lead compound divided into three key regions for SAR analysis.
Structure-Activity Relationship (SAR) Deep Dive
Region A: The 4-Aminophenyl Moiety
The primary amine at the para-position (N4) of the benzenesulfonamide ring is a classic feature of antibacterial sulfa drugs.
-
Essentiality for Antibacterial Action: For activity against bacteria, this free aromatic amine is considered essential.[6] Its position and electronic character are critical for it to be recognized by the DHPS enzyme as a PABA mimic.
-
Substitution Effects: Any substitution on the N4 amine generally leads to a loss of antibacterial activity.[6] However, acylation of this amine can create a prodrug. The acyl group is later hydrolyzed in vivo to release the active, free-amine form of the drug.
-
Role in CA Inhibition: In the context of carbonic anhydrase inhibition, the 4-amino group is not strictly essential but significantly influences binding affinity and isoform selectivity. Studies on related benzenesulfonamides have shown that replacing the para-amino group can weaken or strengthen the binding to different CA isoforms.[1] For example, its presence can sometimes diminish affinity compared to an unsubstituted benzene ring, suggesting that while it may form some interactions, it can also introduce unfavorable contacts depending on the specific isoform's active site topology.[1]
Table 1: SAR Summary for Region A Modifications
| Modification on 4-Position | R-Group Example | Impact on Antibacterial Activity | Impact on CA Inhibition | Rationale |
| Unsubstituted (Reference) | -NH₂ | Active | Active (Isoform dependent) | PABA mimic; interacts with CA active site residues. |
| Acylation | -NH-CO-CH₃ | Inactive (Prodrug) | Reduced Activity | Blocks PABA mimicry; bulky group may clash in CA active site. |
| Alkylation | -NH-CH₃ | Inactive | Variable | Disrupts H-bonding potential and PABA mimicry. |
| Removal of Amine | -H | Inactive | Active (Often Potent) | Loses PABA mimicry entirely; removes polar group, which can improve binding to hydrophobic CA isoforms. |
| Positional Isomer | 2-NH₂ or 3-NH₂ | Inactive | Reduced Activity | Incorrect geometry for DHPS; suboptimal positioning for CA active site interactions. |
Region B: The Sulfonamide Linker (-SO₂NH-)
The sulfonamide linker is the lynchpin of the molecule's activity against carbonic anhydrases and is indispensable for its antibacterial mechanism.
-
The Zinc-Binding Group: For CA inhibition, the deprotonated sulfonamide nitrogen (-SO₂N⁻-) forms a coordinate bond with the catalytic Zn²⁺ ion in the enzyme's active site.[7] This interaction is the primary anchor for the inhibitor and is the cornerstone of its inhibitory power. The two oxygen atoms of the sulfonamide group typically form hydrogen bonds with active site residues, further stabilizing the complex.[7]
-
Causality of Linker Choice: Replacing the sulfonamide with an amide (-CONH-) or a reverse sulfonamide (-NHSO₂-) would fundamentally alter the geometry and electronic properties of the zinc-binding group, abolishing CA inhibitory activity. The specific pKa of the sulfonamide proton is crucial for ensuring it is in the anionic form required for zinc chelation at physiological pH.
Region C: The N-(2-methylphenyl) Group & the "Magic Methyl" Effect
This region is where fine-tuning of potency and selectivity is achieved. The substituents on the N-phenyl ring interact with a region of the CA active site that is highly variable between isoforms, composed of both hydrophobic and hydrophilic residues.[5][7]
The most striking feature of the lead compound is the methyl group at the ortho-position of the N-phenyl ring. The significant impact of such a small group is a well-documented phenomenon in medicinal chemistry known as the "Magic Methyl" effect .[8]
-
Conformational Control: The steric bulk of the ortho-methyl group forces a torsional twist between the plane of the N-phenyl ring and the C-N-S bond axis.[8][9] This rotation pre-organizes the molecule into a specific, low-energy, three-dimensional shape that closely resembles the conformation required for optimal binding to the target enzyme.[8][9] This "bioactive conformation" reduces the entropic penalty of binding, leading to a substantial increase in affinity and potency.[10][11]
-
Hydrophobic Interactions: Beyond conformational effects, the methyl group itself can be perfectly positioned to occupy a small, hydrophobic sub-pocket within the enzyme's active site, forming favorable van der Waals interactions that further increase binding energy.[8][12]
-
Positional Importance: Moving the methyl group to the meta or para position would eliminate the sterically-induced conformational lock. While a para-methyl group could still occupy a hydrophobic pocket, the molecule would have greater rotational freedom, which is often detrimental to high-affinity binding. This is why ortho-substituted analogs are frequently orders of magnitude more potent than their meta or para counterparts.[8][10]
Table 2: SAR Summary for Region C Modifications (N-Phenyl Ring)
| Modification on N-Phenyl Ring | Potency Impact (vs. unsubstituted N-phenyl) | Rationale |
| 2-Methyl (ortho) | Significant Increase | Induces favorable bioactive conformation; potential hydrophobic interactions.[8][9] |
| 3-Methyl (meta) | Minor Increase or Decrease | Minimal conformational effect; may or may not engage a hydrophobic pocket. |
| 4-Methyl (para) | Minor Increase | No significant conformational effect; may engage a distal hydrophobic pocket. |
| 2-Ethyl (ortho) | Variable | Larger group may be too bulky for the ortho-pocket, causing steric clash. |
| 2-Chloro (ortho) | Variable | Similar size to methyl, can induce conformation, but electronic effects differ. |
| No Substitution (-Phenyl) | Baseline | Lacks the benefits of the ortho-methyl group; higher conformational flexibility. |
Experimental Methodologies
To validate the SAR principles discussed, reproducible experimental protocols are essential. The following sections detail representative procedures for the synthesis of analogs and the evaluation of their biological activity.
General Synthesis Procedure for Analogs
The synthesis of 4-Amino-N-(aryl)benzenesulfonamide analogs is typically achieved via nucleophilic substitution. A common route involves the reaction of 4-acetamidobenzenesulfonyl chloride with the desired substituted aniline, followed by deprotection.
Step-by-Step Protocol:
-
Coupling Reaction: To a solution of the desired substituted aniline (e.g., o-toluidine, 1.0 eq) in a suitable solvent such as pyridine or dichloromethane with triethylamine at 0°C, add 4-acetamidobenzenesulfonyl chloride (1.05 eq) portion-wise.
-
Reaction Monitoring: Allow the mixture to warm to room temperature and stir overnight.[13] Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup and Isolation: Upon completion, quench the reaction with water and extract the product with an organic solvent like ethyl acetate. Wash the organic layer sequentially with dilute HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude N-acylated intermediate.
-
Deprotection (Hydrolysis): Dissolve the crude intermediate in a mixture of ethanol and water. Add an excess of potassium hydroxide or hydrochloric acid.[3]
-
Final Isolation: Heat the mixture to reflux for 2-4 hours. After cooling, neutralize the solution. The final product will often precipitate and can be collected by filtration, washed with cold water, and recrystallized from a suitable solvent like ethanol to yield the pure 4-amino-N-(aryl)benzenesulfonamide analog.[3][14]
In Vitro Biological Assay: Carbonic Anhydrase Inhibition
This protocol describes a colorimetric assay to determine the inhibitory potency (IC₅₀) of synthesized compounds against a specific carbonic anhydrase isoform (e.g., human CA II). The assay measures the inhibition of CA-catalyzed hydrolysis of p-nitrophenyl acetate (pNPA) to the yellow-colored p-nitrophenol.[15]
Caption: Workflow for a colorimetric in vitro carbonic anhydrase inhibition assay.
Step-by-Step Protocol:
-
Preparation: Prepare a 50 mM Tris-sulfate buffer (pH 7.6). Prepare serial dilutions of the test compounds in DMSO. The final concentration of DMSO in the well should not exceed 1%.
-
Assay Plate Setup: In a 96-well plate, add 60 µL of the Tris-sulfate buffer to each well.
-
Compound Addition: Add 10 µL of the diluted test compound, control inhibitor (e.g., acetazolamide), or DMSO (for uninhibited control) to the appropriate wells.[15]
-
Enzyme Addition: Add 10 µL of a bovine or human carbonic anhydrase II solution (e.g., 50 units) to each well. Mix gently and pre-incubate the plate for 10 minutes at 25°C.[15]
-
Reaction Initiation: Prepare a fresh solution of the substrate, p-nitrophenyl acetate (pNPA), in a minimal amount of acetonitrile, diluted in buffer. Initiate the reaction by adding 20 µL of the pNPA solution to each well.[15]
-
Incubation & Measurement: Incubate the plate for 30 minutes at 25°C. Measure the absorbance of the product (p-nitrophenol) at 348 nm using a microplate reader.[15]
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the DMSO control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
Summary and Future Directions
The structure-activity relationship of 4-Amino-N-(2-methylphenyl)benzenesulfonamide is a clear illustration of established medicinal chemistry principles.
-
Region A (4-Aminophenyl): The free amine is critical for antibacterial activity but serves as a point for modification to tune CA isoform selectivity.
-
Region B (Sulfonamide): This linker is the essential, non-negotiable pharmacophore for the canonical mechanisms of action.
-
Region C (N-Aryl): This region is the primary driver of potency and selectivity, with the ortho-methyl group providing a powerful conformational constraint that significantly enhances binding affinity—a classic "magic methyl" effect.
Based on this analysis, future lead optimization efforts could logically explore:
-
Probing the Ortho Pocket: Systematically replacing the 2-methyl group with other small, sterically similar groups (e.g., -Cl, -NH₂, -OH) to explore additional electronic or hydrogen-bonding interactions.
-
Exploring the N-Phenyl Ring: Introducing small substituents at the 3, 4, or 5-positions of the N-(2-methylphenyl) ring to probe for additional interactions in the wider part of the active site cleft.
-
Region A Modification for Selectivity: For CA inhibitor development, systematically modifying the 4-amino group (e.g., to small amides, ureas, or other hydrogen-bonding moieties) to map the selectivity landscape across the 15 human CA isoforms.
Caption: A summary of key SAR findings and proposed areas for future lead optimization.
References
- Benchchem. (n.d.). 4-Amino-N-(2-methylphenyl)benzenesulfonamide | 16803-96-6. Benchchem.
- Gedgaudas, R., et al. (2018). 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases. Molecules.
- Google Patents. (n.d.). US4698445A - 4-amino benzenesulfonamides. Google Patents.
- de Oliveira, R. D. P., et al. (2023). The Magic Methyl and Its Tricks in Drug Discovery and Development. Pharmaceuticals.
- Google Patents. (n.d.). CN106336366A - Method for synthesizing 4-(2-aminoethyl)benzsulfamide. Google Patents.
- ACS Publications. (n.d.). Design, Synthesis, and Biological Evaluation of Sulfonamide Derivatives as Potent CDK9 Inhibitors. ACS Medicinal Chemistry Letters.
- Babu, S., & Nangia, A. (2021). Magic Methyl Effects in Drug Design. Juniper Publishers.
- Vedani, A., & Meyer, E. F. (1984). Structure-activity relationships of sulfonamide drugs and human carbonic anhydrase C. Journal of Pharmaceutical Sciences.
- Tahrani, L., et al. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Journal of Biomolecular Structure and Dynamics.
- ResearchGate. (n.d.). Representative biologically active sulfonamide-bearing drugs. ResearchGate.
- Jorgensen, W. L. (2018). Methyl Effects on Protein–Ligand Binding. Journal of Medicinal Chemistry.
- El-Gazzar, M. G., et al. (2021). Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. RSC Advances.
- Jorgensen, W. L. (2018). Methyl Effects on Protein–Ligand Binding. Journal of Medicinal Chemistry.
- Nirmala, P. G., et al. (2015). 4-Methyl-N-(2-methylphenyl)benzenesulfonamide. ResearchGate.
- Ashraf, M. A., et al. (2016). Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs. Bioinorganic Chemistry and Applications.
- Yousef, F., et al. (2018). Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). Journal of In-vitro In-vivo In-silico Journal.
- KEGG PATHWAY Database. (n.d.). Sulfonamide derivatives - overview.
- Brazilian Journal of Science. (2024). Biological activity of a benzene sulfonamide on perfusion pressure and coronary resistance using an isolated rat heart model.
- ResearchGate. (n.d.). Methyl Effects on Protein-Ligand Binding. ResearchGate.
- Pharma D. (2020, November 24). Structural Activity Relationship (SAR) of Sulfonamides. YouTube.
- ResearchGate. (n.d.). Structure-activity relationship study of sulfonamide derivatives as antidiabetic and anti-Alzheimer's agents. ResearchGate.
- De Simone, G., & Supuran, C. T. (2021). Effect of Sulfonamides and Their Structurally Related Derivatives on the Activity of ι-Carbonic Anhydrase from Burkholderia territorii. Molecules.
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- 4. KEGG PATHWAY Database [genome.jp]
- 5. Structure-activity relationships of sulfonamide drugs and human carbonic anhydrase C: modeling of inhibitor molecules into the receptor site of the enzyme with an interactive computer graphics display - PubMed [pubmed.ncbi.nlm.nih.gov]
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Spectroscopic Data for 4-Amino-N-(2-methylphenyl)benzenesulfonamide: A Technical Guide
Introduction
Molecular Structure and Key Functional Groups
A thorough understanding of the spectroscopic data begins with a clear visualization of the molecular structure and its key functional groups.
Infrared (IR) Spectroscopy
Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The absorption of infrared radiation excites molecular vibrations, and the frequencies of these absorptions are characteristic of specific bond types.
Predicted IR Data
The following table summarizes the predicted characteristic IR absorption bands for 4-Amino-N-(2-methylphenyl)benzenesulfonamide based on typical values for aromatic sulfonamides.
| Predicted Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |
| 3480 - 3380 | Medium-Strong | N-H Asymmetric & Symmetric Stretch | Primary Amine (-NH₂) |
| 3300 - 3200 | Medium | N-H Stretch | Sulfonamide (-SO₂NH-) |
| 3100 - 3000 | Weak-Medium | C-H Aromatic Stretch | Aryl Rings |
| 2980 - 2850 | Weak | C-H Aliphatic Stretch | Methyl Group (-CH₃) |
| 1630 - 1600 | Medium | N-H Scissoring | Primary Amine (-NH₂) |
| 1600 - 1450 | Medium-Strong | C=C Aromatic Ring Stretch | Aryl Rings |
| 1350 - 1310 | Strong | S=O Asymmetric Stretch | Sulfonyl Group (-SO₂-) |
| 1170 - 1140 | Strong | S=O Symmetric Stretch | Sulfonyl Group (-SO₂-) |
| 920 - 880 | Medium | S-N Stretch | Sulfonamide (-SO₂NH-) |
| 850 - 800 | Strong | C-H Out-of-plane Bending (para-disubstituted) | Aminophenyl Ring |
Interpretation of Predicted IR Spectrum
The IR spectrum of 4-Amino-N-(2-methylphenyl)benzenesulfonamide is expected to be rich in information. The presence of two distinct N-H stretching bands in the 3480-3380 cm⁻¹ region is a clear indicator of the primary amine (-NH₂) group. A broader band around 3300-3200 cm⁻¹ is anticipated for the N-H stretch of the sulfonamide group. The strong, sharp absorptions expected around 1350-1310 cm⁻¹ and 1170-1140 cm⁻¹ are highly characteristic of the asymmetric and symmetric stretching vibrations of the sulfonyl (S=O) group, respectively[2]. The aromatic nature of the molecule will be confirmed by C-H stretching vibrations above 3000 cm⁻¹ and C=C ring stretching bands in the 1600-1450 cm⁻¹ region. The presence of the methyl group on the phenyl ring will be indicated by weak C-H aliphatic stretching bands.
Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy
This protocol describes a common and straightforward method for obtaining an IR spectrum of a solid sample.
-
Instrument Preparation: Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Background Scan: With the ATR accessory empty, acquire a background spectrum. This will be subtracted from the sample spectrum to remove contributions from the instrument and atmosphere.
-
Sample Application: Place a small amount (a few milligrams) of the solid 4-Amino-N-(2-methylphenyl)benzenesulfonamide onto the center of the ATR crystal.
-
Pressure Application: Lower the press arm to apply firm and even pressure to the sample, ensuring good contact with the crystal.
-
Data Acquisition: Collect the sample spectrum. A typical acquisition consists of 16 to 32 scans at a resolution of 4 cm⁻¹.
-
Data Processing: The software will automatically subtract the background spectrum and perform an ATR correction to generate the final absorbance or transmittance spectrum.
-
Cleaning: After analysis, clean the ATR crystal and press arm thoroughly.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. ¹H NMR gives insights into the electronic environment and connectivity of hydrogen atoms, while ¹³C NMR provides information about the carbon skeleton.
Predicted ¹H NMR Data
The following table outlines the predicted ¹H NMR chemical shifts, multiplicities, and assignments for 4-Amino-N-(2-methylphenyl)benzenesulfonamide, assuming a deuterated solvent such as DMSO-d₆.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 9.5 - 10.5 | Singlet | 1H | -SO₂H N- |
| 7.5 - 7.7 | Doublet | 2H | Aromatic H (ortho to -SO₂NH-) |
| 7.0 - 7.3 | Multiplet | 4H | Aromatic H (on 2-methylphenyl ring) |
| 6.5 - 6.7 | Doublet | 2H | Aromatic H (ortho to -NH₂) |
| 5.8 - 6.0 | Singlet (broad) | 2H | -NH ₂ |
| 2.1 - 2.3 | Singlet | 3H | -CH ₃ |
Interpretation of Predicted ¹H NMR Spectrum
The ¹H NMR spectrum is expected to show several key features. A downfield singlet, likely in the 9.5-10.5 ppm range, can be attributed to the acidic proton of the sulfonamide group. The protons of the primary amine are expected to appear as a broad singlet around 5.8-6.0 ppm. The aromatic region (6.5-7.7 ppm) will be complex due to the presence of two substituted benzene rings. The protons on the aminophenyl ring are expected to appear as two doublets, characteristic of a para-substituted system. The four protons on the 2-methylphenyl ring will likely appear as a more complex multiplet. A singlet integrating to three protons in the upfield region (2.1-2.3 ppm) is the characteristic signal for the methyl group.
Predicted ¹³C NMR Data
The predicted ¹³C NMR chemical shifts for 4-Amino-N-(2-methylphenyl)benzenesulfonamide are presented below.
| Predicted Chemical Shift (δ, ppm) | Assignment |
| 150 - 155 | Aromatic C (attached to -NH₂) |
| 135 - 140 | Aromatic C (ipso- to -SO₂NH-) |
| 130 - 135 | Aromatic C (ipso- to -CH₃) |
| 128 - 132 | Aromatic CH (on 2-methylphenyl ring) |
| 125 - 128 | Aromatic CH (ortho to -SO₂NH-) |
| 118 - 122 | Aromatic CH (on 2-methylphenyl ring) |
| 113 - 116 | Aromatic CH (ortho to -NH₂) |
| 17 - 20 | -C H₃ |
Interpretation of Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will provide a count of the unique carbon environments in the molecule. The carbon attached to the amino group is expected to be the most downfield among the aromatic carbons due to the strong deshielding effect of the nitrogen atom. The other aromatic carbons will appear in the typical range of 113-140 ppm. The ipso-carbons (carbons directly attached to substituents) will generally have lower intensity signals. The methyl carbon is expected to appear at a characteristic upfield chemical shift of around 17-20 ppm.
Experimental Protocol: ¹H and ¹³C NMR Spectroscopy
-
Sample Preparation: Accurately weigh the appropriate amount of 4-Amino-N-(2-methylphenyl)benzenesulfonamide (typically 5-10 mg for ¹H NMR and 20-50 mg for ¹³C NMR) and dissolve it in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a clean vial[3]. Transfer the solution to a clean, dry NMR tube.
-
Instrument Setup: Insert the NMR tube into a spinner turbine and place it in the NMR spectrometer.
-
Locking and Shimming: Lock the spectrometer onto the deuterium signal of the solvent to stabilize the magnetic field. Shim the magnetic field to maximize its homogeneity, which is crucial for obtaining sharp spectral lines.
-
¹H NMR Acquisition: Set the appropriate acquisition parameters (e.g., spectral width, number of scans, relaxation delay) and acquire the ¹H NMR spectrum.
-
¹³C NMR Acquisition: Following ¹H NMR acquisition, set the parameters for the ¹³C NMR experiment and acquire the spectrum. A larger number of scans is typically required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.
-
Data Processing: Process the raw data (Free Induction Decay) by applying a Fourier transform. Perform phase and baseline corrections. Calibrate the chemical shift axis using the residual solvent peak as a reference.
-
Data Analysis: Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons. Identify the chemical shifts, multiplicities, and coupling constants for all signals in both spectra.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and elemental composition of a compound and can be used to deduce its structure by analyzing fragmentation patterns.
Predicted Mass Spectrometry Data
For 4-Amino-N-(2-methylphenyl)benzenesulfonamide (C₁₃H₁₄N₂O₂S), the predicted data for Electron Ionization (EI) Mass Spectrometry is presented below.
| Predicted m/z | Ion Formula | Interpretation |
| 262 | [C₁₃H₁₄N₂O₂S]⁺˙ | Molecular Ion (M⁺˙) |
| 198 | [C₁₃H₁₄N₂]⁺˙ | [M - SO₂]⁺˙ |
| 155 | [C₇H₅NO₂S]⁺˙ | [M - C₆H₅NH]⁺˙ |
| 107 | [C₇H₉N]⁺˙ | [2-methylaniline]⁺˙ |
| 92 | [C₆H₆N]⁺ | [aniline]⁺ |
| 77 | [C₆H₅]⁺ | Phenyl cation |
Interpretation of Predicted Mass Spectrum
Under electron ionization, 4-Amino-N-(2-methylphenyl)benzenesulfonamide is expected to produce a molecular ion peak at an m/z of 262, corresponding to its molecular weight. A common fragmentation pathway for sulfonamides is the loss of sulfur dioxide (SO₂), which would result in a fragment ion at m/z 198. Cleavage of the S-N bond is also a characteristic fragmentation, leading to ions corresponding to the benzenesulfonyl moiety (m/z 155, with the amino group) and the N-(2-methylphenyl)amino moiety. Further fragmentation of these ions can lead to the formation of smaller, stable ions such as the 2-methylaniline radical cation (m/z 107), the anilinium ion (m/z 92), and the phenyl cation (m/z 77).
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
-
Sample Introduction: A small amount of the solid sample is introduced into the high-vacuum environment of the mass spectrometer, typically using a direct insertion probe. The sample is then heated to induce vaporization.
-
Ionization: The vaporized molecules are passed through a beam of high-energy electrons (typically 70 eV)[4]. This causes the molecules to lose an electron, forming a positively charged molecular ion (M⁺˙) and fragment ions.
-
Mass Analysis: The positively charged ions are accelerated by an electric field and then passed through a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge (m/z) ratio.
-
Detection: The separated ions are detected by an electron multiplier or a similar detector, which generates a signal proportional to the number of ions at each m/z value.
-
Data Acquisition: A computer records the detector signal as a function of m/z to generate the mass spectrum.
Conclusion
The comprehensive spectroscopic analysis of 4-Amino-N-(2-methylphenyl)benzenesulfonamide, through the combined application of IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry, provides a detailed and unambiguous confirmation of its molecular structure. The predicted data and interpretations presented in this guide, derived from the analysis of analogous compounds and fundamental principles, offer a robust framework for researchers working with this and related sulfonamide derivatives. The provided experimental protocols outline standard, reliable methods for acquiring high-quality spectroscopic data, ensuring the integrity and reproducibility of experimental results in the pursuit of novel therapeutic agents.
References
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Gowda, B. T., Foro, S., Nirmala, P. G., & Fuess, H. (2009). 4-Methyl-N-(2-methylphenyl)benzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 65(12), o3184. Retrieved from [Link]
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Mhlongo, N. N., Arderne, C., & Mphahlele, M. J. (2020). Synthesis, Structure and Evaluation of the N-(2-Acetyl-4-(styryl)phenyl)-4-benzenesulfonamide Derivatives for Anticholinesterase and Antioxidant Activities. Molecules, 25(23), 5793. Retrieved from [Link]
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Vaškevičiūtė, K., Zubrienė, A., Baranauskienė, L., Mickevičiūtė, A., Zakšauskas, A., Matulis, D., & Čikotienė, I. (2019). 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases. Molecules, 24(19), 3508. Retrieved from [Link]
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Gowda, B. T., Jayalakshmi, K. L., & Shetty, M. (2002). Infrared and NMR Spectra of Arylsulphonamides, 4-X-C6H4SO2NH2 and i-X, j-YC 6H3SO2NH2 (X=H; CH3; C2H5; F; Cl; Br; I or NO2 and. Zeitschrift für Naturforschung A, 57(9-10), 578-584. Retrieved from [Link]
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Gowda, B. T., Foro, S., & Fuess, H. (2009). 4-Methyl-N-(2-methylphenyl)benzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 65(12), o3184. Retrieved from [Link]
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PubChem. (n.d.). 4-amino-N-methyl-N-phenylbenzenesulfonamide. National Center for Biotechnology Information. Retrieved from [Link]
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Environmental Protection Agency. (n.d.). Benzenesulfonamide, 4-methyl-N-[(4-methylphenyl)sulfonyl]-. Retrieved from [Link]
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Gowda, B. T., Foro, S., & Fuess, H. (2008). N-(4-Methylphenyl)benzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 64(9), o1692. Retrieved from [Link]
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Gowda, B. T., Foro, S., Nirmala, P. G., Terao, H., & Fuess, H. (2009). 4-Chloro-2-methyl-N-(2-methylphenyl)benzenesulfonamide. Acta Crystallographica Section E: Crystallographic Communications, 65(4), o800. Retrieved from [Link]
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PubChem. (n.d.). 4-amino-N-(pyridin-2-ylmethyl)benzenesulfonamide. National Center for Biotechnology Information. Retrieved from [Link]
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Al-Masoudi, N. A., & Al-Salihi, N. I. (2014). Synthesis, characterization, and biological evaluation of some 4-((thiophen-2-yl-methylene)amino)benzenesulfonamide metal complexes. Journal of Chemistry, 2014, 1-7. Retrieved from [Link]
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Noël, T., & Wang, X. (2019). Sulfonamide Synthesis through Electrochemical Oxidative Coupling of Amines and Thiols. Journal of the American Chemical Society, 141(14), 5649-5653. Retrieved from [Link]
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Pleasance, S., Blay, P., Quilliam, M. A., & O'Hara, G. (1991). Determination of sulfonamides by liquid chromatography, ultraviolet diode array detection and ion-spray tandem mass spectrometry with application to cultured salmon flesh. Journal of Chromatography A, 558(1), 155-173. Retrieved from [Link]
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Wikipedia. (n.d.). Journal of the American Society for Mass Spectrometry. Retrieved from [Link]
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Göbel, A., Thomsen, A., McArdell, C. S., Joss, A., & Giger, W. (2004). Trace Determination of Macrolide and Sulfonamide Antimicrobials, a Human Sulfonamide Metabolite, and Trimethoprim in Wastewater Using Liquid Chromatography Coupled to Electrospray Tandem Mass Spectrometry. Analytical Chemistry, 76(16), 4756-4764. Retrieved from [Link]
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Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Retrieved from [Link]
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Al-Omary, F. A., El-Emam, A. A., & Naglah, A. M. (2020). Synthesis, characterization, computational, excited state properties, wave function, and molecular docking studies of (E)-4-((2-hydroxybenzylidene)amino)N-(thiazol-2-yl) benzenesulfonamide. Journal of Molecular Structure, 1202, 127329. Retrieved from [Link]
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Horie, M., & Nakazawa, H. (2005). Quantitative LC/MS-MS Determination of Sulfonamides and Some Other Antibiotics in Honey. Journal of AOAC International, 88(6), 1644-1650. Retrieved from [Link]
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Michigan State University Department of Chemistry. (n.d.). Mass Spectrometry. Retrieved from [Link]
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Methodological & Application
Application Note & Protocol: In Vitro Assessment of 4-Amino-N-(2-methylphenyl)benzenesulfonamide Activity via Carbonic Anhydrase Inhibition
Introduction: Unveiling the Therapeutic Potential of a Novel Sulfonamide
4-Amino-N-(2-methylphenyl)benzenesulfonamide is a sulfonamide compound with a chemical structure that suggests a potential for diverse biological activities. The sulfonamide functional group is a well-established pharmacophore, historically recognized for its antimicrobial properties through the inhibition of dihydropteroate synthase (DHPS), an essential enzyme in bacterial folate synthesis[1]. More recently, the sulfonamide scaffold has garnered significant attention in medicinal chemistry for its ability to target other critical enzymes, including the carbonic anhydrases (CAs)[1][2].
Carbonic anhydrases are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[3]. These enzymes are integral to a multitude of physiological processes, such as pH homeostasis, respiration, and ion transport.[3]. Notably, certain CA isoforms, particularly CA IX and CA XII, are overexpressed in various cancers and contribute to the acidic tumor microenvironment, promoting tumor progression and metastasis.[1][4][5]. Consequently, the inhibition of these tumor-associated CAs has emerged as a promising strategy in anticancer drug discovery.[4][5][6].
The core chemical structure of 4-Amino-N-(2-methylphenyl)benzenesulfonamide, featuring a primary sulfonamide group, strongly indicates its potential as a carbonic anhydrase inhibitor. The sulfonamide moiety can act as a zinc-binding group, anchoring the molecule within the enzyme's active site[2][7]. This application note provides a detailed protocol for an in vitro colorimetric assay to quantitatively assess the inhibitory activity of 4-Amino-N-(2-methylphenyl)benzenesulfonamide against carbonic anhydrase.
Principle of the Assay: A Chromogenic Approach to Quantifying Inhibition
This protocol utilizes a well-established and robust colorimetric assay to determine the esterase activity of carbonic anhydrase[3][8]. The assay is based on the principle that CA can hydrolyze the colorless substrate p-nitrophenyl acetate (p-NPA) into the yellow-colored product p-nitrophenol (p-NP). The rate of p-NP formation is directly proportional to the CA activity and can be monitored spectrophotometrically by measuring the increase in absorbance at 405 nm.
In the presence of an inhibitor, such as 4-Amino-N-(2-methylphenyl)benzenesulfonamide, the enzymatic activity of CA is diminished, leading to a reduced rate of p-NPA hydrolysis. The extent of this inhibition can be quantified by comparing the rate of the enzymatic reaction in the presence and absence of the test compound. This allows for the determination of key inhibitory parameters, such as the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme activity by 50%.
Visualizing the Workflow: From Reagents to Results
Figure 2. Proposed mechanism of carbonic anhydrase inhibition by 4-Amino-N-(2-methylphenyl)benzenesulfonamide.
Conclusion and Future Directions
This application note provides a comprehensive and robust protocol for the in vitro evaluation of 4-Amino-N-(2-methylphenyl)benzenesulfonamide as a carbonic anhydrase inhibitor. The described colorimetric assay is a reliable and high-throughput method for determining the inhibitory potency of this compound. A confirmed inhibitory activity against carbonic anhydrase would warrant further investigation into its isoform selectivity, as selective inhibition of tumor-associated CAs is a key objective in the development of novel anticancer therapeutics. Subsequent studies could involve profiling the compound against a panel of CA isoforms and progressing to cell-based assays to assess its effects on cancer cell proliferation and viability.
References
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National Center for Biotechnology Information. (n.d.). 4-(2-Aminoethyl)benzenesulfonamide. PubChem. Retrieved from [Link]
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ResearchGate. (2015). 4-Methyl-N-(2-methylphenyl)benzenesulfonamide. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). N-(4-Methylphenyl)benzenesulfonamide. PubMed Central. Retrieved from [Link]
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MDPI. (n.d.). 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases. Retrieved from [Link]
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U.S. Environmental Protection Agency. (n.d.). Benzenesulfonamide, 4-methyl-N-[(4-methylphenyl)sulfonyl]-. Substance Details. Retrieved from [Link]
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MDPI. (n.d.). Anticancer Potential of Sulfonamide Moieties via In-Vitro and In-Silico Approaches: Comparative Investigations for Future Drug Development. Retrieved from [Link]
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Assay Genie. (n.d.). Carbonic Anhydrase (CA) Inhibitor Screening Kit (Colorimetric). Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Design, Synthesis, and Mechanism Study of Benzenesulfonamide-containing Phenylalanine Derivatives as Novel HIV-1 Capsid Inhibitors with Improved Antiviral Activities. PubMed Central. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Quantitative assessment of specific carbonic anhydrase inhibitors effect on hypoxic cells using electrical impedance assays. PubMed Central. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Synthesis, structural studies, and inhibitory potential of selected sulfonamide analogues: insights from in silico and in vitro analyses. PubMed Central. Retrieved from [Link]
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Royal Society of Chemistry. (2021). Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. Retrieved from [Link]
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ACS Publications. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Organic Letters. Retrieved from [Link]
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MDPI. (2022). Synthesis, In Vitro Anti-Microbial Analysis and Molecular Docking Study of Aliphatic Hydrazide-Based Benzene Sulphonamide Derivatives as Potent Inhibitors of α-Glucosidase and Urease. Retrieved from [Link]
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Cell-based assays for 4-Amino-N-(2-methylphenyl)benzenesulfonamide cytotoxicity
Application Notes & Protocols
Topic: A Comprehensive Guide to Cell-Based Assays for Determining the Cytotoxicity of 4-Amino-N-(2-methylphenyl)benzenesulfonamide
Audience: Researchers, scientists, and drug development professionals.
Introduction: Evaluating the Bioactivity of 4-Amino-N-(2-methylphenyl)benzenesulfonamide
4-Amino-N-(2-methylphenyl)benzenesulfonamide is a member of the sulfonamide class of compounds. Historically, sulfonamides were the first effective chemotherapeutic agents used systemically against bacterial infections, primarily by inhibiting bacterial folic acid synthesis.[1] More recently, this versatile chemical scaffold has been explored for a range of other therapeutic applications, including antiviral, anti-inflammatory, and anticancer activities.[2][3] The benzenesulfonamide group is a key zinc-binding moiety, allowing it to act as an inhibitor of various metalloenzymes, most notably the carbonic anhydrases (CAs).[3][4] Certain CA isoforms, such as CA IX, are overexpressed in tumors and contribute to cancer progression, making them attractive targets for novel anticancer agents.[3][5]
Given the potential for 4-Amino-N-(2-methylphenyl)benzenesulfonamide to interact with critical cellular targets, a thorough evaluation of its cytotoxic profile is essential. Cytotoxicity testing is a cornerstone of drug discovery and chemical safety assessment, providing crucial data on a compound's potential to cause cell damage or death.[6] A robust cytotoxicity assessment does not rely on a single endpoint but employs a panel of orthogonal assays. This multi-assay approach provides a more complete and mechanistic understanding of a compound's effects, distinguishing between cytostatic (inhibition of proliferation) and cytotoxic (cell-killing) activities, and elucidating the mode of cell death (e.g., apoptosis or necrosis).
This guide provides a detailed framework for evaluating the in vitro cytotoxicity of 4-Amino-N-(2-methylphenyl)benzenesulfonamide. It outlines the rationale for selecting a multi-assay strategy, provides step-by-step protocols for key assays measuring metabolic activity, membrane integrity, and apoptosis, and offers insights into data interpretation and the importance of appropriate controls.
Strategic Overview of the Cytotoxicity Testing Workflow
A sequential and multi-faceted approach is critical for a comprehensive cytotoxicity assessment. The workflow begins with broad viability screening and progresses to more specific assays to determine the mechanism of cell death.
Figure 1: Recommended workflow for cytotoxicity assessment.
Part 1: Foundational Setup & Material Selection
Cell Line Selection: The Biological Context
The choice of cell line is paramount and should be guided by the research question.
-
Cancer Cell Lines: To investigate potential anticancer activity, cell lines from different cancer types are recommended. Based on studies of related sulfonamides, the following are appropriate choices:
-
MDA-MB-231: Triple-negative breast cancer.[7]
-
MCF-7: Estrogen-receptor-positive breast cancer.[2]
-
HepG2: Human liver cancer. This line is also useful as it retains some metabolic activity (cytochrome P450 enzymes), which is important as the compound may be metabolized into more or less active forms.[8][9][10]
-
-
Non-Cancerous Cell Line: To assess selectivity, a non-cancerous cell line should be included as a control. This helps determine if the compound is broadly cytotoxic or specifically targets cancer cells.
Reagent & Compound Preparation
-
Cell Culture Media: Use the recommended medium for each cell line (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin, unless otherwise specified.
-
Compound Stock Solution: Prepare a high-concentration stock solution (e.g., 10-100 mM) of 4-Amino-N-(2-methylphenyl)benzenesulfonamide in a suitable solvent, typically Dimethyl Sulfoxide (DMSO). Store at -20°C.
-
Working Solutions: On the day of the experiment, prepare serial dilutions of the compound in complete cell culture medium. The final concentration of DMSO in the wells should be kept constant across all treatments and should not exceed 0.5% to avoid solvent-induced toxicity.
Part 2: Core Cytotoxicity Assay Protocols
This section details the protocols for a panel of assays, each interrogating a different aspect of cellular health. It is crucial to run a vehicle control (medium with DMSO) and a positive control (a known cytotoxic agent, e.g., Doxorubicin or Staurosporine) alongside the test compound.
MTT Assay: Assessment of Metabolic Viability
Principle: This colorimetric assay measures the activity of mitochondrial dehydrogenases.[14] In viable cells, these enzymes reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product.[15] The amount of formazan produced is proportional to the number of metabolically active cells.[14]
Protocol:
-
Cell Seeding: Seed cells into a 96-well flat-bottom plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for attachment.[16]
-
Compound Treatment: Remove the medium and add 100 µL of medium containing the desired concentrations of 4-Amino-N-(2-methylphenyl)benzenesulfonamide (and controls).
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours). A 72-hour incubation is common for assessing the effects of sulfonamides.[2]
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Formazan Formation: Incubate for 2-4 hours at 37°C until purple precipitate is visible.[15]
-
Solubilization: Carefully aspirate the medium and add 100 µL of a solubilization solution (e.g., DMSO or a 10% SDS in 0.01M HCl solution) to each well to dissolve the formazan crystals.[17]
-
Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[14] Read the absorbance at 570 nm (with a reference wavelength of 630 nm if desired) using a microplate reader.[14]
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control: Viability (%) = (Abs_sample / Abs_control) * 100.
-
Plot Viability (%) against the logarithm of the compound concentration to generate a dose-response curve and calculate the IC50 value (the concentration that inhibits 50% of cell viability).
| Reagent/Parameter | Recommendation |
| Cell Seeding Density | 5,000 - 10,000 cells/well |
| Treatment Volume | 100 µL |
| Incubation Time | 24 - 72 hours |
| MTT Solution | 5 mg/mL in sterile PBS |
| MTT Incubation | 2 - 4 hours |
| Solubilization Agent | DMSO |
| Absorbance Wavelength | 570 nm |
LDH Release Assay: Assessment of Membrane Integrity
Principle: Lactate dehydrogenase (LDH) is a stable cytosolic enzyme that is released into the cell culture medium upon damage to the plasma membrane, a hallmark of necrosis or late apoptosis.[18] The released LDH activity is measured by a coupled enzymatic reaction where LDH converts lactate to pyruvate, which in turn leads to the formation of a colored formazan product that can be quantified spectrophotometrically.[19] This assay is an excellent orthogonal method to confirm cytotoxic effects observed in the MTT assay.
Figure 2: Principle of the LDH cytotoxicity assay.
Protocol:
-
Cell Seeding & Treatment: Follow steps 1-3 of the MTT protocol. It is highly recommended to perform this assay on a parallel plate set up at the same time.
-
Controls: Prepare three essential controls:
-
Vehicle Control: Untreated cells (spontaneous LDH release).
-
Maximum Release Control: Lyse untreated cells with a lysis buffer (e.g., 1% Triton X-100) 30 minutes before the assay endpoint (total LDH).
-
Medium Background Control: Medium without cells.
-
-
Sample Collection: At the end of the incubation period, carefully transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.
-
Reaction Setup: Prepare the LDH reaction mixture according to the manufacturer's instructions (typically containing substrate, cofactor, and diaphorase). Add 50 µL of this mixture to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for 10-30 minutes, protected from light.
-
Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.
Data Analysis:
-
First, subtract the medium background absorbance from all other readings.
-
Calculate the percentage of cytotoxicity using the following formula: Cytotoxicity (%) = [(Sample_Abs - Spontaneous_Release_Abs) / (Maximum_Release_Abs - Spontaneous_Release_Abs)] * 100.
Neutral Red Uptake Assay: Assessment of Lysosomal Integrity
Principle: This assay quantifies the number of viable cells based on their ability to incorporate and bind the supravital dye Neutral Red within their lysosomes.[20][21] The dye is a weak cationic dye that penetrates cell membranes and accumulates in the lysosomes of healthy cells. Cell death or damage leads to a decreased ability to retain the dye.[20]
Protocol:
-
Cell Seeding & Treatment: Follow steps 1-3 of the MTT protocol.
-
Dye Incubation: After the treatment period, remove the medium and add 100 µL of pre-warmed medium containing Neutral Red (e.g., 50 µg/mL). Incubate for 2-3 hours at 37°C.[20]
-
Cell Washing: Carefully remove the dye-containing medium and wash the cells once with 150 µL of a wash buffer (e.g., PBS) to remove unincorporated dye.
-
Dye Extraction: Add 150 µL of a destain solution (e.g., 50% ethanol, 1% acetic acid in water) to each well.[20]
-
Solubilization: Shake the plate on an orbital shaker for 10 minutes to extract the dye from the lysosomes and form a homogenous solution.
-
Absorbance Reading: Measure the absorbance at 540 nm.
Data Analysis:
-
Calculate the percentage of viability relative to the vehicle control: Viability (%) = (Abs_sample / Abs_control) * 100.
-
Plot the results to generate a dose-response curve and determine the IC50 value.
Part 3: Mechanistic Assays - Apoptosis vs. Necrosis
If the primary screening assays indicate significant cytotoxicity, the next step is to determine the mechanism of cell death.
Annexin V & Propidium Iodide (PI) Staining: Differentiating Modes of Cell Death
Principle: This flow cytometry-based assay is a gold standard for distinguishing between healthy, apoptotic, and necrotic cells.[22]
-
Annexin V: In early apoptosis, a phospholipid called phosphatidylserine (PS) flips from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein that has a high affinity for PS and, when conjugated to a fluorophore (like FITC), it can label early apoptotic cells.
-
Propidium Iodide (PI): PI is a fluorescent nucleic acid stain that cannot cross the intact membrane of live or early apoptotic cells. It can only enter cells that have lost membrane integrity, which is characteristic of late apoptotic and necrotic cells.[23]
Protocol:
-
Cell Seeding & Treatment: Seed cells in a 6-well plate and treat with the compound (at concentrations around the IC50 value) for a relevant time period (e.g., 24 or 48 hours).
-
Cell Collection: Collect both floating and adherent cells. For adherent cells, use a gentle trypsinization method.[24] Combine all cells from each treatment condition.
-
Washing: Wash the cells (1-5 x 10⁵) once with cold PBS.
-
Resuspension: Resuspend the cell pellet in 100 µL of 1X Binding Buffer provided in the assay kit.
-
Staining: Add 5 µL of FITC-Annexin V and 5 µL of PI solution to the cell suspension.
-
Incubation: Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.
Data Interpretation: The results are typically displayed as a quadrant plot:
-
Lower-Left (Annexin V- / PI-): Live, healthy cells.
-
Lower-Right (Annexin V+ / PI-): Early apoptotic cells.
-
Upper-Right (Annexin V+ / PI+): Late apoptotic or necrotic cells.
-
Upper-Left (Annexin V- / PI+): Necrotic cells (or cells damaged during processing).
Caspase-3/7 Activity Assay: Confirming the Apoptotic Pathway
Principle: Caspases are a family of proteases that are critical mediators of apoptosis. Caspase-3 and Caspase-7 are key "executioner" caspases.[25] Their activation is a pivotal point in the apoptotic pathway. This assay uses a proluminescent substrate containing the DEVD tetrapeptide sequence, which is specifically cleaved by active caspase-3/7. This cleavage releases a substrate for luciferase, generating a luminescent signal that is proportional to caspase activity.[26]
Protocol (Homogeneous, "Add-Mix-Measure" format):
-
Cell Seeding & Treatment: Seed cells in a 96-well white-walled plate suitable for luminescence. Treat with the compound as previously described.
-
Reagent Addition: At the end of the treatment period, remove the plate from the incubator and allow it to equilibrate to room temperature.
-
Lysis & Detection: Add a volume of Caspase-Glo® 3/7 Reagent equal to the volume of cell culture medium in each well (e.g., add 100 µL of reagent to 100 µL of medium).
-
Incubation: Mix the contents by shaking on an orbital shaker for 30-60 seconds. Incubate at room temperature for 1-2 hours, protected from light.
-
Luminescence Reading: Measure the luminescence using a plate-reading luminometer.
Data Analysis:
-
Compare the luminescent signal from treated cells to that of the vehicle control. A significant increase in luminescence indicates the activation of executioner caspases and confirms an apoptotic mechanism of cell death.
| Parameter | Caspase-3/7 Assay |
| Plate Type | 96-well, white, opaque-bottom |
| Reagent | Caspase-Glo® 3/7 or similar |
| Incubation | 1-2 hours at Room Temp |
| Detection Mode | Luminescence |
Conclusion
A comprehensive assessment of the cytotoxicity of 4-Amino-N-(2-methylphenyl)benzenesulfonamide requires a multi-faceted approach. By integrating data from assays that measure metabolic health (MTT), membrane integrity (LDH), lysosomal function (Neutral Red), and specific cell death pathways (Annexin V/PI, Caspase-3/7), researchers can build a robust and reliable profile of the compound's biological activity. This systematic workflow not only quantifies the potency of the compound (IC50) but also provides critical insights into its mechanism of action, which is indispensable for further drug development and safety evaluation.
References
-
Ghorab, M. M., Ragab, F. A., Heiba, H. I., Youssef, H. A., & El-Gazzar, M. G. (2010). Synthesis and Cytotoxic Evaluation of Some Novel Sulfonamide Derivatives Against a Few Human Cancer Cells. Iranian Journal of Pharmaceutical Research, 9(1), 49–57. Available at: [Link]
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Vaškevičiūtė, K., Zubrienė, A., Baranauskienė, L., et al. (2017). 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases. Journal of Enzyme Inhibition and Medicinal Chemistry, 32(1), 1272-1280. Available at: [Link]
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Lakshmanan, I., & Batra, S. K. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 3(6), e374. Available at: [Link]
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Wang, Z., Xing, J., Li, Z., et al. (2022). Design, Synthesis, and Mechanism Study of Benzenesulfonamide-containing Phenylalanine Derivatives as Novel HIV-1 Capsid Inhibitors with Improved Antiviral Activities. Journal of Medicinal Chemistry, 65(17), 11689-11706. Available at: [Link]
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Al-Suwaidan, I. A., Abdel-Aziz, A. A. M., Khedr, M. A., et al. (2021). In Silico and In Vitro Investigation of Cytotoxicity and Apoptosis of Acridine/Sulfonamide Hybrids Targeting Topoisomerases I and II. Molecules, 26(22), 6843. Available at: [Link]
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Jatoe, S. D., & Gorrod, J. W. (1987). The in vitro/in vivo comparative metabolism of 4-aminobiphenyl using isolated hepatocytes. Archives of Toxicology, 60(1-3), 65-68. Available at: [Link]
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Stoddart, M. J. (Ed.). (2011). Cell Viability Assays. In Methods in Molecular Biology. Humana Press. Available at: [Link]
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National Toxicology Program. (2003). ICCVAM Recommended Protocol: NHK Neutral Red Uptake Assay. Retrieved January 26, 2026, from NTP website. Available at: [Link]
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Semantic Scholar. (n.d.). The in vitro/in vivo comparative metabolism of 4-aminobiphenyl using isolated hepatocytes. Retrieved January 26, 2026, from Semantic Scholar website. Available at: [Link]
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Dojindo Molecular Technologies, Inc. (n.d.). Measuring Cell Viability / Cytotoxicity. Retrieved January 26, 2026, from Dojindo website. Available at: [Link]
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ResearchGate. (2023). What cell line should I choose for citotoxicity assays?. Retrieved January 26, 2026, from ResearchGate. Available at: [Link]
-
Genin, M. J., Keiser, J. A., & Poel, T. J. (2021). Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. RSC Medicinal Chemistry, 12(9), 1545-1557. Available at: [Link]
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Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved January 26, 2026, from Bio-Techne website. Available at: [Link]
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Crow, J. P. (2018). Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes. Methods in Molecular Biology, 1601, 19-25. Available at: [Link]
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protocols.io. (2025). Caspase 3/7 Activity. Retrieved January 26, 2026, from protocols.io. Available at: [Link]
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RE-Place. (n.d.). Neutral Red Uptake Assay. Retrieved January 26, 2026, from RE-Place website. Available at: [Link]
- Google Patents. (n.d.). CN106336366A - Method for synthesizing 4-(2-aminoethyl)benzsulfamide. Retrieved January 26, 2026, from Google Patents.
-
Creative Bioarray. (n.d.). LDH Cytotoxicity Assay. Retrieved January 26, 2026, from Creative Bioarray website. Available at: [Link]
-
BosterBio. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved January 26, 2026, from BosterBio website. Available at: [Link]
-
Creative Biolabs. (n.d.). Cytotoxicity Assay Protocol & Troubleshooting. Retrieved January 26, 2026, from Creative Biolabs website. Available at: [Link]
-
Assay Genie. (n.d.). Neutral Red Cell Cytotoxicity Assay Kit. Retrieved January 26, 2026, from Assay Genie website. Available at: [Link]
-
National Toxicology Program. (2021). 15th Report on Carcinogens: 4-Aminobiphenyl. Retrieved January 26, 2026, from NCBI Bookshelf. Available at: [Link]
-
Abbkine. (n.d.). Technical Manual Caspase 3/7 Activity Assay Kit. Retrieved January 26, 2026, from Abbkine website. Available at: [Link]
-
Preussmann, R., Spiegelhalder, B., & Eisenbrand, G. (1981). Metabolism of carcinogenic and non-carcinogenic N-nitroso-N-methylaminopyridines. II. Investigations in vivo. IARC Scientific Publications, (41), 217-228. Available at: [Link]
-
ResearchHub. (2024). Detailed protocol for MTT Cell Viability and Proliferation Assay. Retrieved January 26, 2026, from ResearchHub. Available at: [Link]
-
Bio-protocol. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Retrieved January 26, 2026, from Bio-protocol. Available at: [Link]
-
Johner Institute. (2022). Cytotoxicity testing & ISO 10993-5: 7 tips for laboratory selection. Retrieved January 26, 2026, from Johner Institute website. Available at: [Link]
-
ResearchGate. (2008). Repetto G, del Peso A, Zurita JL. Neutral red uptake assay for the estimation of cell viability/cytotoxicity. Nat Protoc 3: 1125-1131. Retrieved January 26, 2026, from ResearchGate. Available at: [Link]
-
Gapanovitch, I., Feskovas, A., & Janciene, R. (2021). Exploration of Benzenesulfonamide-Bearing Imidazole Derivatives Activity in Triple-Negative Breast Cancer and Melanoma 2D and 3D Cell Cultures. Molecules, 26(22), 6889. Available at: [Link]
-
U.S. Environmental Protection Agency. (n.d.). Benzenesulfonamide, 4-methyl-N-[(4-methylphenyl)sulfonyl]- - Substance Details. Retrieved January 26, 2026, from EPA CompTox Chemicals Dashboard. Available at: [Link]
Sources
- 1. 4-Amino-N-(2-methylphenyl)benzenesulfonamide Research Chemical [benchchem.com]
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- 4. 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibit ... - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05277B [pubs.rsc.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Exploration of Benzenesulfonamide-Bearing Imidazole Derivatives Activity in Triple-Negative Breast Cancer and Melanoma 2D and 3D Cell Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In Silico and In Vitro Investigation of Cytotoxicity and Apoptosis of Acridine/Sulfonamide Hybrids Targeting Topoisomerases I and II - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The in vitro/in vivo comparative metabolism of 4-aminobiphenyl using isolated hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 4-Aminobiphenyl - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]
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Troubleshooting & Optimization
Technical Support Center: Purification Strategies for 4-Amino-N-(2-methylphenyl)benzenesulfonamide
Welcome to the technical support center for the purification of 4-Amino-N-(2-methylphenyl)benzenesulfonamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the purification of this compound. The following question-and-answer format directly addresses specific issues to streamline your experimental workflow and enhance the purity of your final product.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect when synthesizing 4-Amino-N-(2-methylphenyl)benzenesulfonamide?
A1: The impurity profile of your product is largely dictated by the synthetic route employed. A prevalent method for synthesizing 4-Amino-N-(2-methylphenyl)benzenesulfonamide involves the reduction of the nitro precursor, 4-nitro-N-(2-methylphenyl)benzenesulfonamide. Consequently, the most common impurity is the unreacted starting material, the 4-nitro analogue. Other potential byproducts can arise from incomplete reactions or side reactions during the synthesis. For instance, if a hydrazine-based reduction is used, intermediates such as nitroso and hydroxylamine compounds, or even azo and azoxy dimers, can form, though typically in minor amounts with optimized reaction conditions.[1]
Q2: What is the recommended first-pass purification method for crude 4-Amino-N-(2-methylphenyl)benzenesulfonamide?
A2: For a solid crude product, recrystallization is the most effective and economical first-pass purification technique.[2] This method is excellent for removing the majority of impurities, especially if your crude product is reasonably pure (typically >80%). The choice of solvent is critical for a successful recrystallization.
Q3: How do I choose the best solvent for recrystallization?
A3: An ideal recrystallization solvent will dissolve your compound well at elevated temperatures but poorly at lower temperatures. For sulfonamides, which possess both polar (amino and sulfonamide groups) and non-polar (aromatic rings) characteristics, alcohols or alcohol-water mixtures are often effective. For a compound structurally similar to yours, 4-methyl-N-(2-methylphenyl)benzenesulfonamide, recrystallization from dilute ethanol has been reported to yield high-purity crystals.[3] Therefore, a good starting point for 4-Amino-N-(2-methylphenyl)benzenesulfonamide is an ethanol/water or isopropanol/water solvent system.
Troubleshooting Guides
Recrystallization Troubleshooting
Q4: I'm trying to recrystallize my 4-Amino-N-(2-methylphenyl)benzenesulfonamide, but it's "oiling out" instead of forming crystals. What's happening and how can I fix it?
A4: "Oiling out" occurs when the solute separates from the solution as a liquid phase rather than a solid crystalline lattice. This often happens if the melting point of your compound is lower than the boiling point of the solvent, or if there is a high concentration of impurities depressing the melting point.
Causality and Solutions:
-
High Impurity Load: A significant amount of impurities can lower the melting point of your compound, causing it to separate as a liquid.
-
Solution: Consider a pre-purification step like a quick filtration through a silica plug or an acid-base extraction to remove gross impurities before attempting recrystallization.
-
-
Inappropriate Solvent: The solvent may be too non-polar for your compound.
-
Solution: Try a more polar solvent system. If you are using pure ethanol, for example, try a mixture of ethanol and water. The added water increases the polarity of the solvent, which can encourage crystallization.
-
-
Cooling Too Rapidly: Rapid cooling can prevent the molecules from aligning into a crystal lattice.
-
Solution: Allow the solution to cool to room temperature slowly before placing it in an ice bath. Insulating the flask can help slow the cooling process.[2]
-
Experimental Protocol: Optimizing Recrystallization of 4-Amino-N-(2-methylphenyl)benzenesulfonamide
-
Solvent Screening: In separate small test tubes, test the solubility of a small amount of your crude product in various solvents (e.g., ethanol, isopropanol, ethyl acetate, and mixtures with water) at room temperature and upon heating.
-
Dissolution: In an Erlenmeyer flask, dissolve the crude 4-Amino-N-(2-methylphenyl)benzenesulfonamide in a minimal amount of the chosen hot solvent (e.g., 95% ethanol).
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes. Perform a hot filtration to remove the charcoal.[4]
-
Crystallization: Allow the filtrate to cool slowly to room temperature. If no crystals form, try scratching the inside of the flask with a glass rod or adding a seed crystal.
-
Isolation: Once crystals have formed, cool the flask in an ice bath to maximize the yield. Collect the crystals by vacuum filtration and wash with a small amount of the cold recrystallization solvent.
-
Drying: Dry the purified crystals in a vacuum oven or desiccator.
Q5: My recrystallization resulted in a very low yield. What are the likely causes?
A5: Low yield in recrystallization can be attributed to several factors:
-
Using too much solvent: This will keep a significant portion of your product dissolved in the mother liquor even after cooling.
-
Premature crystallization: If the solution cools too quickly during hot filtration, some product will be lost with the filtered impurities.
-
Washing with a solvent at room temperature: This can redissolve some of your purified crystals.
To improve your yield, ensure you are using the minimum amount of hot solvent necessary for complete dissolution, keep your filtration apparatus hot during hot filtration, and always wash your collected crystals with ice-cold solvent.
Chromatographic Purification Troubleshooting
Q6: Recrystallization isn't giving me the desired purity. How can I use column chromatography to purify 4-Amino-N-(2-methylphenyl)benzenesulfonamide?
A6: Column chromatography is a powerful technique for separating compounds with similar polarities. For aromatic amines, silica gel is a common stationary phase. However, the acidic nature of silica can sometimes lead to peak tailing and poor separation of basic compounds like amines.[5]
Experimental Protocol: Column Chromatography of 4-Amino-N-(2-methylphenyl)benzenesulfonamide
-
Stationary Phase: Use standard silica gel (60 Å, 230-400 mesh).
-
Mobile Phase Selection: A good starting point for the mobile phase is a mixture of a non-polar solvent like hexanes or heptane and a more polar solvent like ethyl acetate. You can determine the optimal ratio by running a Thin Layer Chromatography (TLC) plate first. Aim for an Rf value of 0.2-0.4 for your product.
-
Addressing Tailing: If you observe significant tailing on your TLC plate, it indicates a strong interaction between your amine and the acidic silica. To mitigate this, you can add a small amount of a basic modifier like triethylamine (0.1-1%) to your mobile phase. This will compete with your product for the acidic sites on the silica, resulting in better peak shape.
-
Column Packing and Loading: Pack the column with a slurry of silica gel in the initial mobile phase. Dissolve your crude product in a minimal amount of the mobile phase or a slightly more polar solvent and load it onto the column.
-
Elution: Begin eluting with your chosen mobile phase. You can use an isocratic elution (constant mobile phase composition) or a gradient elution (gradually increasing the polarity of the mobile phase) to separate your compound from impurities.
-
Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify those containing the pure product. Combine the pure fractions and remove the solvent under reduced pressure.
Table 1: Suggested Mobile Phases for TLC and Column Chromatography
| Impurity Type | Suggested Starting Mobile Phase (Hexane:Ethyl Acetate) | Modifier (if needed) |
| Less Polar Impurities | 80:20 | None |
| Product | 70:30 to 60:40 | 0.5% Triethylamine |
| More Polar Impurities | 50:50 or more polar | 0.5% Triethylamine |
Visualization of Purification Workflow
Sources
Technical Support Center: 4-Amino-N-(2-methylphenyl)benzenesulfonamide
Introduction: This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 4-Amino-N-(2-methylphenyl)benzenesulfonamide. While specific stability data for this molecule is not extensively published, this document leverages established principles of sulfonamide chemistry to provide robust troubleshooting advice and experimental protocols. Our goal is to empower you to proactively address stability challenges in your research.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I'm preparing a solution of 4-Amino-N-(2-methylphenyl)benzenesulfonamide. What are the best practices for solvent selection and initial handling to ensure stability?
A1: The initial handling of 4-Amino-N-(2-methylphenyl)benzenesulfonamide is critical to prevent premature degradation. Your choice of solvent and handling procedure sets the stage for a successful experiment.
-
Solubility Profile: Based on the general properties of sulfonamides, 4-Amino-N-(2-methylphenyl)benzenesulfonamide is predicted to be slightly soluble in cold water and more soluble in organic solvents like ethanol, methanol, and acetone.[1] The 2-methylphenyl group likely increases its hydrophobicity compared to simpler sulfonamides.[2] For aqueous buffers, solubility can be significantly influenced by pH due to the ionization of the 4-amino group.
-
Initial Recommendations:
-
Solvent Selection: Start by dissolving the compound in a small amount of a water-miscible organic solvent such as DMSO or ethanol. Then, slowly add this stock solution to your aqueous buffer while vortexing to prevent precipitation.
-
Immediate Use: It is always best practice to prepare solutions fresh for each experiment. If storage is unavoidable, conduct a preliminary stability test in your chosen solvent system.
-
Q2: My solution of 4-Amino-N-(2-methylphenyl)benzenesulfonamide, which was clear upon preparation, is now showing a decrease in concentration and some haziness after 24 hours at room temperature. What are the likely causes?
A2: A decrease in concentration, often accompanied by physical changes like haziness or color change, points toward either chemical degradation or physical instability (precipitation). Given the structure, several factors could be at play.
-
Causality Analysis:
-
Chemical Degradation: The sulfonamide functional group, while relatively stable, can be susceptible to hydrolysis, oxidation, or photolysis.[4][5]
-
Precipitation: The compound may be precipitating out of solution due to low kinetic solubility in your specific buffer system, a change in temperature, or pH drift. The non-polar 2-methylphenyl group can contribute to lower aqueous solubility.[2]
-
-
Troubleshooting Workflow: To diagnose the issue, you must systematically investigate the potential causes. The following workflow provides a logical approach to identifying the root cause of the instability.
Caption: Troubleshooting workflow for solution instability.
Q3: How does the pH of my aqueous buffer impact the stability of 4-Amino-N-(2-methylphenyl)benzenesulfonamide?
A3: The pH is one of the most critical factors governing the stability of sulfonamides in aqueous solutions. It influences both the ionization state of the molecule and the rate of hydrolytic degradation.
-
Mechanism of pH Influence:
-
Ionization State: The 4-amino group is basic and will be protonated (cationic) under highly acidic conditions. The sulfonamide nitrogen is weakly acidic and can be deprotonated (anionic) under alkaline conditions. The neutral species will dominate at intermediate pH values. Each of these forms can have different solubility and susceptibility to degradation.[4]
-
Hydrolysis: Sulfonamides can undergo hydrolysis, typically involving the cleavage of the sulfur-nitrogen (S-N) bond. This reaction can be catalyzed by both acid and base.
-
Acid-Catalyzed Hydrolysis: In acidic solutions (pH < 4), the rate of hydrolysis often increases. Refluxing with strong acids like 25% HCl is a known method to cleave benzenesulfonamides.[6]
-
Base-Catalyzed Hydrolysis: While generally more stable in neutral to slightly alkaline conditions, very high pH can also promote hydrolysis. However, for many sulfonamides, the rate of degradation decreases as the pH increases into the alkaline range because the anionic form is less susceptible to hydrolysis.[4]
-
-
-
Expected Stability Profile: While the exact pH-rate profile must be determined experimentally for your specific molecule, a general trend for sulfonamides can be summarized as follows:
| pH Range | Dominant Species (Hypothetical) | Primary Degradation Concern | Expected Stability |
| Acidic (pH 1-4) | Cationic / Neutral | Acid-catalyzed hydrolysis | Low to Moderate |
| Neutral (pH 5-8) | Neutral | Photodegradation, Oxidation | Generally Highest |
| Alkaline (pH 9-12) | Anionic | Base-catalyzed hydrolysis | Moderate to High |
Q4: I am observing new, unidentified peaks in my HPLC chromatogram after my solution was left on the lab bench. Could this be photodegradation?
A4: Yes, photodegradation is a very likely cause. Sulfonamides as a class are known to be sensitive to light, particularly UV radiation from sunlight or even fluorescent lab lighting.[7][8]
-
Photolytic Mechanism: The aromatic rings in the 4-Amino-N-(2-methylphenyl)benzenesulfonamide structure can absorb UV light, leading to an excited state. This energy can trigger several degradation pathways, including:
-
Preventative Measures & Confirmation:
-
Protection: Always store solutions of this compound in amber vials or wrap clear vials in aluminum foil to protect them from light. Minimize exposure to direct light during experimental manipulations.
-
Confirmation Study: To confirm photosensitivity, prepare two aliquots of your solution. Store one in the dark (e.g., in a drawer) and place the other on the lab bench exposed to ambient light. Analyze both by HPLC after 24-48 hours. A significant increase in degradation products in the light-exposed sample will confirm photosensitivity. The degradation of many sulfonamides under UV light follows pseudo-first-order kinetics.[11]
-
Q5: How can I perform a systematic stability study for 4-Amino-N-(2-methylphenyl)benzenesulfonamide in my specific experimental buffer?
A5: A forced degradation study is the standard approach to understanding a compound's stability profile and developing a stability-indicating analytical method.[12] This involves intentionally stressing the compound under various conditions.
-
Objective: To identify potential degradation products and determine the conditions under which the compound is stable.
-
Analytical Method: A stability-indicating HPLC method is required. This is a method that can resolve the parent compound from all potential degradation products, ensuring accurate quantification. You may need to develop a gradient HPLC-UV method or, ideally, an HPLC-MS method for peak identification.[13]
Protocol: Forced Degradation Study
-
Prepare Stock Solution: Prepare a concentrated stock solution of 4-Amino-N-(2-methylphenyl)benzenesulfonamide in a suitable organic solvent (e.g., acetonitrile or methanol) at approximately 1 mg/mL.
-
Set Up Stress Conditions: For each condition, dilute the stock solution into the test medium to a final concentration of ~50-100 µg/mL. Include a control sample stored at 4°C in the dark for comparison.
-
Acid Hydrolysis: Add HCl to a final concentration of 0.1 M.
-
Base Hydrolysis: Add NaOH to a final concentration of 0.1 M.
-
Oxidative Degradation: Add hydrogen peroxide (H₂O₂) to a final concentration of 3%.
-
Thermal Stress: Incubate a sample (in your experimental buffer) at 60°C.
-
Photolytic Stress: Expose a sample (in your experimental buffer) to direct sunlight or a photostability chamber.
-
-
Time Points: Analyze samples at initial (t=0) and subsequent time points (e.g., 2, 8, 24, 48 hours). The goal is to achieve 5-20% degradation of the parent compound.
-
Sample Analysis:
-
Before injection, neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively.
-
Analyze all samples by your stability-indicating HPLC method.
-
Record the peak area of the parent compound and any new peaks that appear.
-
-
Data Interpretation:
-
Calculate the percentage of the parent compound remaining at each time point.
-
Perform a peak purity analysis (using a DAD detector or MS) to ensure the parent peak is not co-eluting with any degradants.
-
The conditions that show significant degradation are your compound's primary instabilities.
-
Caption: Experimental workflow for a forced degradation study.
Q6: What are the probable degradation products of 4-Amino-N-(2-methylphenyl)benzenesulfonamide, and how can they be identified?
A6: The degradation products will depend on the stress condition applied. Based on the chemistry of the sulfonamide functional group and the aromatic rings, we can predict the most likely transformation products.[5][10]
-
Predicted Degradation Products:
-
From Hydrolysis (Acidic/Basic):
-
4-Aminobenzenesulfonic acid (Sulfanilic acid): Resulting from the cleavage of the S-N bond.
-
2-Methylaniline (o-Toluidine): The other product from S-N bond cleavage.
-
-
From Oxidation:
-
N-Oxidized products: The 4-amino group can be oxidized to nitroso or nitro derivatives.
-
Hydroxylated products: Addition of hydroxyl groups to either of the aromatic rings.
-
-
From Photolysis:
-
A complex mixture is possible, but photolytic cleavage often results in the same products as hydrolysis (sulfanilic acid and 2-methylaniline).[9] Other rearrangements and dimerizations can also occur.
-
-
-
Identification and Characterization:
-
LC-MS (Liquid Chromatography-Mass Spectrometry): This is the most powerful tool for identifying unknown degradation products. By obtaining the exact mass of the degradant peaks, you can propose molecular formulas and fragmentation patterns to elucidate the structures.
-
Reference Standards: If commercially available, co-injecting authentic reference standards of suspected degradants (like sulfanilic acid and 2-methylaniline) can confirm their identity by retention time matching.
-
References
-
Wikipedia. (n.d.). Sulfonamide (medicine). Retrieved from [Link]
- Al-Trawneh, S. A. (2018). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Drug Design, Development and Therapy.
-
Barceló, D., & Petrovic, M. (n.d.). Studies on sulfonamide degradation products. ResearchGate. Retrieved from [Link]
- Horwitz, W. (1981). Analytical Methods for Sulfonamides in Foods and Feeds. I. Review of Methodology.
-
Gao, Y., et al. (2022). Comparison of chemical and biological degradation of sulfonamides: Solving the mystery of sulfonamide transformation. Journal of Hazardous Materials. Available at: [Link]
- Nirmala, P. G., et al. (2009). 4-Methyl-N-(2-methylphenyl)benzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online.
-
Lin, T. C., et al. (2015). Photodegradation of sulfonamide antimicrobial compounds (sulfadiazine, sulfamethizole, sulfamethoxazole and sulfathiazole) in various UV/oxidant systems. Chemosphere. Available at: [Link]
-
Asgari, G., et al. (2020). Degradation of sulfonamide antibiotics using ozone-based advanced oxidation process: Experimental, modeling, transformation mechanism and DFT study. Environmental Research. Available at: [Link]
- Matašin, Ž., et al. (2019). Antimicrobial sulfonamide drugs.
- El-Kassas, H. Y., & El-Kady, M. A. (2019). Incidence, Stability and Risk Assessment for Sulfonamides and Tetracyclines in Aqua-cultured Nile Tilapia Fish of Egypt.
-
Chen, J., et al. (2021). Enhanced Degradation of Sulfonamide Antibiotics by UV Irradiation Combined with Persulfate. MDPI. Available at: [Link]
- Białk-Bielińska, A., et al. (2012). Hydrolysis of sulphonamides in aqueous solutions.
- Unold, C., & Karanfil, T. (2011). Effects of pH and Manure on Transport of Sulfonamide Antibiotics in Soil.
-
U.S. Food & Drug Administration. (2009). Determination and Confirmation of Sulfonamides. Retrieved from [Link]
-
Sokołowska, A., et al. (2022). Stimulation of Sulfonamides Antibacterial Drugs Activity as a Result of Complexation with Ru(III): Physicochemical and Biological Study. MDPI. Available at: [Link]
- Taha, M., et al. (2020). 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases. Letters in Drug Design & Discovery.
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Li, D., et al. (2024). Isolation, identification, and optimization of conditions for the degradation of four sulfonamide antibiotics and their metabolic pathways in Pseudomonas stutzeri strain DLY-21. PLOS ONE. Available at: [Link]
- Park, J. Y., & Huwe, B. (2016). Effect of pH and soil structure on transport of sulfonamide antibiotics in agricultural soils. Chemosphere.
- Iqbal, M. S., et al. (2012).
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Yamamoto, M., et al. (1962). Studies on the Photosensitivity Caused by Sulfa Drugs. The Journal of Biochemistry. Available at: [Link]
- Schreiber, R. S., & Shriner, R. L. (1934). The Hydrolysis of Substituted Benzenesulfonanilides. III. Acid Hydrolysis. Journal of the American Chemical Society.
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MSU Extension. (2008). Effect of water pH on the stability of pesticides. Retrieved from [Link]
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Ma, L., et al. (2024). The determination of 11 sulfonamide antibiotics in water and foods by developing a N-rich magnetic covalent organic framework combined with ultra-high performance liquid chromatography-tandem mass spectrometry. Analytical Methods. Available at: [Link]
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Mechanism of drug resistance Of Sulfonamides Sulfa Drugs. (2023, May 3). YouTube. Retrieved from [Link]
- Mijin, D., et al. (2017). Antimicrobial sulfonamide drugs. Hemijska Industrija.
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ChemBK. (n.d.). 4-aminobenzenesulfonamide. Retrieved from [Link]
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Samanidou, V., & Nisyriou, S. (2018). Food Sample Preparation for the Determination of Sulfonamides by High-Performance Liquid Chromatography: State-of-the-Art. MDPI. Available at: [Link]
- Kwon, J. W., et al. (2013). Environmental levels of ultraviolet light potentiate the toxicity of sulfonamide antibiotics in Daphnia magna.
- Bajaj, S., et al. (2012). Pharmaceutical Forced Degradation Studies with Regulatory Consideration.
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Yung, D. K., et al. (1977). Reactions of Benzenesulfonohydrazides and Benzenesulfonamides With Hydrogen Chloride or Hydrogen Bromide in Acetic Acid. Journal of Pharmaceutical Sciences. Available at: [Link]
- Gmurek, M., et al. (2016). Influence of pH on the Kinetics and Products of Photocatalytic Degradation of Sulfonamides in Aqueous Solutions.
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Park, J. Y., & Huwe, B. (2016). Effect of pH and soil structure on transport of sulfonamide antibiotics in agricultural soils. Science of The Total Environment. Available at: [Link]
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Minimizing off-target effects of 4-Amino-N-(2-methylphenyl)benzenesulfonamide
Welcome to the technical support center for 4-Amino-N-(2-methylphenyl)benzenesulfonamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for minimizing off-target effects during your experiments. Our goal is to empower you with the knowledge to ensure the specificity and validity of your results.
Introduction: Understanding the Specificity of 4-Amino-N-(2-methylphenyl)benzenesulfonamide
4-Amino-N-(2-methylphenyl)benzenesulfonamide is a sulfonamide-based compound with recognized inhibitory activity against two primary targets:
-
Carbonic Anhydrases (CAs): As a member of the sulfonamide class, this compound is a known inhibitor of various CA isoforms.[1][2] These zinc-containing metalloenzymes play crucial roles in pH regulation, CO2 transport, and ion exchange in numerous physiological processes.
-
Dihydropteroate Synthase (DHPS): In bacteria, sulfonamides act as competitive inhibitors of DHPS, an essential enzyme in the folate biosynthesis pathway.[1] This mechanism underlies their antimicrobial properties.
While potent against its intended targets, ensuring selectivity is a common challenge with small molecule inhibitors. Off-target effects, where the compound interacts with unintended proteins, can lead to ambiguous or misleading experimental outcomes. This guide provides a structured approach to identifying, understanding, and mitigating these effects.
Frequently Asked Questions (FAQs)
Q1: What are the known primary targets of 4-Amino-N-(2-methylphenyl)benzenesulfonamide?
A1: The primary targets are carbonic anhydrase (CA) isozymes and, in bacteria, dihydropteroate synthase (DHPS).[1][2] The sulfonamide moiety is crucial for its inhibitory action on these enzymes.
Q2: Why is it important to consider off-target effects for this compound?
A2: Off-target binding can lead to a variety of issues in experimental settings, including unexpected phenotypes, difficulty in correlating dose with a specific biological response, and incorrect attribution of an observed effect to the inhibition of the primary target. For sulfonamides, a key concern is the lack of selectivity among the different human CA isoforms, which can produce a broad range of physiological responses.[3][4]
Q3: What is a typical starting concentration for in vitro experiments?
A3: A starting point for in vitro assays, such as enzyme inhibition assays, would be in the low micromolar to nanomolar range, depending on the specific CA isoform being targeted. It is crucial to perform a dose-response curve to determine the IC50 for your specific experimental system.
Q4: How can I be sure that the observed cellular effect is due to inhibition of my target of interest?
A4: This is a critical question in pharmacological studies. A multi-pronged approach is recommended:
-
Use of structurally distinct inhibitors: If another inhibitor with a different chemical scaffold for the same target produces the same phenotype, it strengthens the evidence for on-target action.
-
Target knockdown/knockout: Using techniques like siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate the expression of the target protein should phenocopy the effect of the inhibitor.
-
Target engagement assays: Techniques like the Cellular Thermal Shift Assay (CETSA) can confirm that the compound is binding to the intended target in a cellular environment.[5][6][7]
Troubleshooting Guide: Addressing Specific Experimental Issues
This section is designed to help you diagnose and resolve common problems encountered when using 4-Amino-N-(2-methylphenyl)benzenesulfonamide.
Issue 1: Unexpected or Contradictory Cellular Phenotypes
Scenario: You observe a cellular effect that is not consistent with the known function of the intended carbonic anhydrase isoform.
Potential Cause: This is a strong indicator of an off-target effect. While a comprehensive off-target profile for this specific molecule is not publicly available, the sulfonamide scaffold is known to have the potential to interact with other enzymes, including kinases.
Troubleshooting Workflow:
Caption: Workflow for troubleshooting unexpected cellular phenotypes.
Detailed Steps:
-
Confirm On-Target Engagement: Before investigating off-targets, it's essential to confirm that the compound is engaging with its intended target in your cellular system.
-
Assess Potential Kinase Off-Targets: Kinases are a common class of off-targets for small molecule inhibitors.
-
Validate and Correlate Off-Target Activity:
-
Orthogonal Inhibitor: If a specific off-target kinase is identified, use a known, highly selective inhibitor for that kinase to see if it reproduces the unexpected phenotype.
-
Dose-Response Comparison: Compare the dose-response curve for the unexpected phenotype with the IC50 for the off-target kinase. A strong correlation suggests a causal link.
-
-
Employ a Negative Control:
-
Inactive Analog: If possible, use a structurally similar analog of 4-Amino-N-(2-methylphenyl)benzenesulfonamide that is known to be inactive against the primary target. If this analog still produces the unexpected phenotype, it strongly implicates an off-target effect.
-
Issue 2: Lack of Clear Dose-Response Relationship
Scenario: Increasing the concentration of the compound does not result in a proportional increase in the observed biological effect, or the dose-response curve is non-sigmoidal.
Potential Cause: This can occur when the compound has multiple targets with different affinities. At lower concentrations, you may be observing the effect of inhibiting a high-affinity target, while at higher concentrations, the effects of inhibiting lower-affinity off-targets may become dominant.
Troubleshooting Strategy:
Table 1: Deconvoluting Complex Dose-Response Curves
| Experimental Approach | Rationale | Expected Outcome |
| Target-Specific Reporter Assay | To isolate the effect of inhibiting the primary target. | A clear sigmoidal dose-response curve for the reporter activity that correlates with the IC50 of the primary target. |
| Cellular Thermal Shift Assay (CETSA) at Multiple Concentrations | To assess target engagement of both on- and potential off-targets across a concentration range. | Differential thermal stabilization of various proteins at different compound concentrations. |
| Biochemical Assays with Purified Proteins | To determine the Ki or IC50 for the primary target and any identified off-targets in a simplified system. | A quantitative comparison of the compound's potency against different targets. |
| Phenotypic Profiling in Target Knockout Cells | To observe the compound's effect in the absence of the primary target. | Any remaining biological activity at higher concentrations can be attributed to off-target effects. |
Issue 3: Discrepancy Between Biochemical and Cellular Potency
Scenario: The compound shows high potency in a biochemical assay with a purified enzyme, but much lower potency in a cell-based assay.
Potential Causes:
-
Poor Cell Permeability: The compound may not efficiently cross the cell membrane to reach its intracellular target.
-
Efflux by Cellular Transporters: The compound may be actively pumped out of the cell.
-
Cellular Metabolism: The compound may be rapidly metabolized into an inactive form within the cell.
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High Intracellular ATP Concentration (for kinase off-targets): If an off-target is a kinase, the high concentration of ATP in cells can compete with the inhibitor for binding to the active site, leading to a decrease in apparent potency.
Troubleshooting Workflow:
Sources
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- 2. 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Carbonic Anhydrase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. drugs.com [drugs.com]
- 5. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
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- 10. reactionbiology.com [reactionbiology.com]
Technical Support Center: Enhancing the Selectivity of 4-Amino-N-(2-methylphenyl)benzenesulfonamide Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4-Amino-N-(2-methylphenyl)benzenesulfonamide and its derivatives. This guide is designed to provide in-depth, actionable insights into the medicinal chemistry strategies and experimental workflows required to enhance the target selectivity of this important compound class. We will move beyond simple protocols to explain the underlying scientific principles, helping you make informed decisions in your discovery programs.
The 4-Amino-N-(2-methylphenyl)benzenesulfonamide scaffold is a classic example of a sulfonamide-containing structure.[1] Sulfonamides are privileged pharmacophores found in a wide array of therapeutic agents, from antimicrobials to anticancer drugs.[1][2] A primary challenge in developing inhibitors based on such scaffolds, especially for targets like protein kinases, is achieving high selectivity to minimize off-target effects and potential toxicity.[3] This guide provides a structured approach to tackling this selectivity challenge head-on.
Section 1: Understanding the Core Scaffold & Selectivity Challenges (FAQs)
This section addresses fundamental questions about the starting scaffold and the nature of the selectivity problem.
Q1: What are the key structural features of 4-Amino-N-(2-methylphenyl)benzenesulfonamide and how do they influence its properties?
A1: The molecule has three key regions, each offering opportunities for modification:
-
The 4-Aminophenyl "Head": The primary amine (at position 4) is a crucial hydrogen bond donor. It often mimics the adenine portion of ATP, anchoring the inhibitor in the hinge region of a kinase active site.
-
The Central Benzenesulfonamide "Core": This rigid core acts as a central scaffold. The sulfonamide group itself is a strong hydrogen bond acceptor and plays a critical role in binding.
-
The N-(2-methylphenyl) "Tail": This region, also known as the o-tolyl group, projects out from the core. Its orientation and the presence of the ortho-methyl group are critical determinants of selectivity.[4] The dihedral angle between the two aromatic rings is a key conformational feature.[4][5] Modifications here can be used to exploit unique features of the target's binding pocket that are not present in other, closely related proteins.[6][7]
Q2: Why is achieving selectivity so difficult for ATP-competitive kinase inhibitors?
A2: The difficulty arises from the high degree of conservation in the ATP-binding pocket across the human kinome, which comprises over 500 members.[3] Most inhibitors targeting this pocket can cross-react with multiple kinases, leading to off-target effects.[3] Selectivity is typically achieved not by targeting the highly conserved hinge region, but by extending the molecule into less conserved adjacent regions, often referred to as "selectivity pockets."[8] The "tail" region of your scaffold is the primary tool for probing these less-conserved areas.
Q3: My initial derivative shows high potency against my primary target but also inhibits several related kinases. Where do I start with optimization?
A3: This is a common and excellent starting point. The primary goal is to maintain on-target potency while diminishing off-target activity. The first step is to perform a comprehensive selectivity screen against a broad panel of kinases. This provides a quantitative baseline of your compound's promiscuity.[9] Visualization tools like waterfall plots or kinome trees can help identify patterns, such as inhibition of kinases within the same family.[10] With this data, you can begin a structure-based design or systematic SAR campaign focused on the "tail" region to introduce steric bulk or specific interactions that are disfavored by the off-target kinases.
Section 2: Medicinal Chemistry Strategies for Enhancing Selectivity
This section explores specific chemical modifications to improve the selectivity profile of your derivatives.
Q4: Which part of the scaffold should I modify first to gain selectivity?
A4: The N-(2-methylphenyl) tail is the most promising region for initial modifications. This part of the molecule is positioned to interact with the solvent-exposed region and selectivity pockets adjacent to the ATP binding site.[8] By systematically altering the substituents on this ring, you can introduce steric hindrance that prevents binding to off-target kinases or form specific favorable interactions (e.g., hydrogen bonds, hydrophobic contacts) with unique residues in your target kinase.
Q5: What specific modifications to the N-(2-methylphenyl) ring are most effective for improving selectivity?
A5: The goal is to exploit differences between your primary target and off-targets. Consider the following strategies:
-
Steric Bulk: Replacing the methyl group with larger alkyl groups (ethyl, isopropyl) or introducing substituents at other positions can create steric clashes in the more constrained active sites of off-target kinases.
-
Reaching for New Pockets: Extending from the phenyl ring with linkers (e.g., alkoxy, alkylamino groups) can allow the molecule to access unique sub-pockets. For example, adding a lipophilic styryl group to a related sulfonamide scaffold was shown to significantly improve activity and introduce new properties.[11]
-
Introducing Polar Contacts: Adding groups capable of hydrogen bonding (e.g., -OH, -NH2, small heterocycles) can form specific interactions with unique polar residues (like Asp, Glu, Asn, Gln) in your target's selectivity pocket.
The following diagram illustrates the general workflow for selectivity enhancement.
Caption: A typical workflow for optimizing a kinase inhibitor from an initial hit to a selective lead candidate.
Q6: Can I modify the 4-aminophenyl "head" group?
A6: Yes, but with caution. This group is often critical for anchoring the inhibitor to the kinase hinge region. Drastic changes can lead to a complete loss of potency. However, subtle modifications or bioisosteric replacements can sometimes fine-tune interactions. For example, replacing the amine with a group that maintains the hydrogen-bonding pattern but alters the electronics or geometry could be explored if modifications to the "tail" are exhausted.
Section 3: Experimental Workflows & Troubleshooting
Effective optimization requires robust and reliable assays. This section provides protocols and troubleshooting for key experiments.
Protocol 1: Standard In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol is adapted for a universal platform like ADP-Glo™ that measures kinase activity by quantifying ADP production.[12][13]
Objective: To determine the IC50 value of a derivative against a target kinase.
Materials:
-
Recombinant Kinase Enzyme
-
Specific Peptide Substrate
-
Kinase Buffer (typically contains Tris-HCl, MgCl2, DTT)
-
ATP solution (at or near the Km for the kinase)
-
Test Compounds (serial dilutions in DMSO)
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
White, opaque 384-well plates
-
Plate reader with luminescence detection
Procedure:
-
Compound Plating: Prepare 10-point, 3-fold serial dilutions of your test compounds in DMSO. Transfer a small volume (e.g., 1 µL) to the assay plate. Include DMSO-only (negative control) and a known inhibitor (positive control) wells.
-
Kinase Reaction:
-
Prepare a master mix containing kinase buffer, substrate, and the kinase enzyme.
-
Add the kinase master mix to each well of the plate.
-
Incubate for 10-15 minutes at room temperature to allow the inhibitor to bind to the kinase.
-
-
Initiate Reaction: Prepare an ATP solution in kinase buffer. Add this to all wells to start the phosphorylation reaction.
-
Incubation: Incubate the plate at the optimal temperature (e.g., 30°C) for the kinase for a predetermined time (e.g., 60 minutes).
-
Develop Signal:
-
Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
-
Read Plate: Measure luminescence on a compatible plate reader.
-
Data Analysis: Normalize the data to controls (0% inhibition for DMSO, 100% for positive control). Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50.
Troubleshooting the Kinase Assay
| Problem | Potential Cause | Recommended Solution |
| High variability between replicate wells | - Poor mixing- Pipetting errors- Compound precipitation | - Ensure thorough mixing of all reagents.- Calibrate pipettes.- Check compound solubility in the final assay buffer. Reduce final DMSO concentration if necessary. |
| Low Z'-factor (<0.5) | - Low enzyme activity- Suboptimal substrate or ATP concentration- Assay window is too small | - Titrate the enzyme to find a concentration that gives a robust signal.- Ensure ATP concentration is near the Km.[14]- Increase incubation time to allow for more product formation.[15] |
| IC50 values are much weaker than expected | - High ATP concentration (competition)- Inactive enzyme- Compound degradation | - Use ATP at or below the Km value to increase sensitivity to competitive inhibitors.- Verify enzyme activity with a control substrate/inhibitor.- Check compound stability in the aqueous buffer over the assay duration. |
| Assay signal decreases over time (signal decay) | - Instability of luciferase/luciferin in the detection reagent. | - Read the plate immediately after the recommended incubation time for the detection step. Ensure reagents are protected from light. |
Protocol 2: Cellular Thermal Shift Assay (CETSA®) for Target Engagement
CETSA is a powerful method to confirm that your compound binds to its intended target in a physiological cellular environment.[16][17] It relies on the principle that ligand binding stabilizes a protein against thermal denaturation.[17]
Objective: To verify target engagement of a lead compound in intact cells.
Procedure (Isothermal Dose-Response):
-
Cell Culture: Culture cells that express the target protein to ~80% confluency.
-
Compound Treatment: Treat cells with a range of concentrations of your test compound (and a vehicle control) for a specific duration (e.g., 1-2 hours) in culture media.
-
Harvesting: Harvest cells, wash with PBS, and resuspend in a lysis buffer containing protease inhibitors.
-
Heat Challenge: Aliquot the cell lysates. Heat the aliquots to a specific challenge temperature (predetermined from a melt curve to be on the slope of the denaturation curve) for 3 minutes. Leave one aliquot at room temperature as a non-heated control.
-
Separation: Centrifuge the samples at high speed (e.g., 20,000 x g) for 20 minutes to pellet the aggregated, denatured proteins.
-
Analysis: Carefully collect the supernatant, which contains the soluble, non-denatured protein. Analyze the amount of target protein remaining in the supernatant using a method like Western Blot, ELISA, or mass spectrometry.
-
Data Analysis: Quantify the amount of soluble protein at each compound concentration. Plot the amount of stabilized protein against the compound concentration to generate a dose-response curve, from which an EC50 for target engagement can be derived.
The following diagram illustrates the principle of CETSA.
Caption: CETSA principle: Ligand binding stabilizes the target protein, leaving more soluble protein after a heat challenge.
Section 4: Data Interpretation & Analysis FAQs
Q7: How do I quantify selectivity? What is a "Selectivity Score"?
A7: Selectivity can be expressed in several ways:
-
Fold-Selectivity: This is the simplest metric. It is the ratio of the IC50 for an off-target kinase to the IC50 for the primary target (e.g., IC50_off-target / IC50_on-target). A value >100-fold is often considered a good starting point for a selective inhibitor.
-
Selectivity Score (S-score): This is a more comprehensive metric used when screening against large panels. A common definition is the number of kinases inhibited above a certain threshold (e.g., >90% inhibition at 1 µM) divided by the total number of kinases tested. A lower S-score indicates higher selectivity.
-
GINI Coefficient: This metric, adapted from economics, can be used to describe the inequality of inhibitor binding across the kinome. A GINI score closer to 1 indicates that the inhibitory activity is concentrated on a few kinases (highly selective), while a score closer to 0 indicates broad, uniform inhibition (non-selective).
Q8: My compound is selective in biochemical assays but shows off-target effects in cells. What could be the reason?
A8: This is a critical issue in drug development. Several factors can cause this discrepancy:
-
Cell Permeability and Efflux: The compound may accumulate to high concentrations in cells, leading to inhibition of less potent off-targets. Conversely, it might be actively pumped out, affecting its on-target residence time.
-
Metabolism: The compound could be metabolized within the cell to a new chemical entity that has a different selectivity profile.
-
Scaffold-Specific Effects: The core scaffold itself might interact with other cellular proteins in a non-specific manner.
-
Indirect Effects: The compound might inhibit the primary target, but the resulting downstream signaling cascade could produce the observed off-target phenotype. This highlights the importance of direct target engagement assays like CETSA.[18][19]
References
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Gowda, B. T., et al. (2009). 4-Methyl-N-(2-methylphenyl)benzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, E65, o3184. [Link]
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Okafor, C. E., et al. (2024). From Bench to Bedside: Medicinal Chemistry Strategies in the Development of Kinase Inhibitors for Cancer Therapy. Preprints.org. [Link]
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Adriaenssens, E. (2023). In vitro kinase assay. protocols.io. [Link]
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Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology. [Link]
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Bain, J., et al. (2007). Measuring and interpreting the selectivity of protein kinase inhibitors. Biochemical Journal. [Link]
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Engh, R. A., et al. (1995). Structural basis for selectivity of the isoquinoline sulfonamide family of protein kinase inhibitors. Proceedings of the National Academy of Sciences. [Link]
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Folefac, M. C., et al. (2021). Synthesis, Structure and Evaluation of the N-(2-Acetyl-4-(styryl)phenyl)-4-benzenesulfonamide Derivatives for Anticholinesterase and Antioxidant Activities. Molecules. [Link]
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Sawa, M. (2008). Strategies for the design of selective protein kinase inhibitors. Mini Reviews in Medicinal Chemistry. [Link]
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Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology Website. [Link]
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Zhang, J. H., et al. (2018). Selectivity assessment of kinase inhibitors: Strategies and challenges. In book: Kinase Inhibitors. [Link]
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Ghorab, M. M., et al. (2023). Sulfonamides a Promising Hit for Cancer Therapy Through VEGFR-2 Inhibition. Molecules. [Link]
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Rizk, E., et al. (2024). Medicinal Chemistry Strategies in Targeting TGF-βR1 Kinase Domain: Unveiling Insights into Inhibitor Structure–Activity Relationship (SAR). Molecules. [Link]
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Various Authors. (2024). Kinase Assay Questions. ResearchGate. [Link]
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van den Hurk, H., et al. (2021). Assessment and Optimisation of Kinase Inhibitor Selectivity to Achieve Candidates with an Appropriate Safety Profile. Royal Society of Chemistry Books. [Link]
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Gowda, B. T., et al. (2009). 4-Methyl-N-(2-methylphenyl)benzenesulfonamide. Acta Crystallographica Section E: Crystallographic Communications. [Link]
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BMG Labtech. (2020). Kinase assays. BMG Labtech Website. [Link]
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Engh, R. A., et al. (1995). Structural basis for selectivity of the isoquinoline sulfonamide family of protein kinase inhibitors. PNAS. [Link]
-
Kuumar, P., et al. (2025). Medicinal Chemistry of Kinase Inhibitors: A Review of Recent Advances. ResearchGate. [Link]
-
Yang, H., et al. (2020). Computational analysis of kinase inhibitor selectivity using structural knowledge. Bioinformatics. [Link]
-
Huber, K. V. M., et al. (2022). A real-time cellular thermal shift assay (RT-CETSA) to monitor target engagement. bioRxiv. [Link]
-
Leung, G. P. H., et al. (2022). Structure-Activity Relationship Studies of FPMINT Analogues as Inhibitors of Human Equilibrative Nucleoside Transporters. Frontiers in Pharmacology. [Link]
-
Shave, S., et al. (2024). The prospect of substrate-based kinase inhibitors to improve target selectivity and overcome drug resistance. Chemical Science. [Link]
-
Lu, S., et al. (2023). Strategy toward Kinase-Selective Drug Discovery. Journal of Chemical Theory and Computation. [Link]
-
Jones, C. I., et al. (2024). Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. Platelets. [Link]
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Al-Suwaidan, I. A., et al. (2022). Synthesis of Novel 2-Thiouracil-5-Sulfonamide Derivatives as Potent Inducers of Cell Cycle Arrest and CDK2A Inhibition Supported by Molecular Docking. Molecules. [Link]
-
Krosky, D. J. (2012). Assay Development for Protein Kinase Enzymes. Assay Guidance Manual. [Link]
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Huber, K. V. M., et al. (2022). A real-time cellular thermal shift assay (RT-CETSA) to monitor target engagement. ResearchGate. [Link]
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Validation & Comparative
A Comparative Guide to Carbonic Anhydrase Isozyme Inhibitors: Profiling 4-Amino-N-(2-methylphenyl)benzenesulfonamide and its Analogs
This guide provides a comparative analysis of 4-Amino-N-(2-methylphenyl)benzenesulfonamide and its structural class against other prominent carbonic anhydrase (CA) isozyme inhibitors. Designed for researchers, scientists, and drug development professionals, this document delves into the inhibitory profiles, mechanisms of action, and experimental evaluation of these compounds, offering a comprehensive resource for advancing research in this field.
Introduction: The Ubiquitous Role of Carbonic Anhydrases and the Therapeutic Promise of Their Inhibitors
Carbonic anhydrases (CAs) are a superfamily of ubiquitous metalloenzymes that play a critical role in fundamental physiological processes.[1] They catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton, a seemingly simple reaction that is vital for respiration, pH homeostasis, ion transport, and bone resorption. In humans, 15 different CA isozymes have been identified, each with distinct tissue distribution and subcellular localization, leading to their involvement in a wide array of physiological and pathological conditions.
The diverse roles of CA isozymes have made them attractive therapeutic targets. For instance, CA II is a well-established target for antiglaucoma drugs, while the tumor-associated isoforms CA IX and CA XII are implicated in cancer progression due to their role in regulating pH in the tumor microenvironment. Consequently, the development of isozyme-selective CA inhibitors is a significant area of research, aiming to create more effective therapeutics with fewer side effects.
Mechanism of Action: The Sulfonamide Warhead
The primary mechanism of action for sulfonamide-based CA inhibitors involves the binding of the sulfonamide moiety to the zinc ion (Zn²⁺) located at the active site of the enzyme. This interaction is a classic example of metal-based inhibition and is depicted in the diagram below.
Caption: Figure 1: Generalized Mechanism of Sulfonamide Inhibition of Carbonic Anhydrase.
The sulfonamide group (SO₂NH₂) of the inhibitor displaces a water molecule coordinated to the active site zinc ion. The nitrogen atom of the deprotonated sulfonamide then forms a coordinate bond with the Zn²⁺, effectively blocking the catalytic activity of the enzyme. The affinity and selectivity of different sulfonamide inhibitors are determined by the interactions of their tail groups (the 'R' group) with the amino acid residues lining the active site cavity.
Comparative Analysis of Inhibitory Activity
To provide a comprehensive comparison, the following table summarizes the inhibition constants (Kᵢ) of several key CA inhibitors against a panel of human CA isozymes. It is important to note that direct Kᵢ values for 4-Amino-N-(2-methylphenyl)benzenesulfonamide are not available in the cited literature. Therefore, data for structurally related 4-amino-N-arylbenzenesulfonamides are presented to infer the potential inhibitory profile of this class of compounds.
| Inhibitor | CA I (Kᵢ, nM) | CA II (Kᵢ, nM) | CA IV (Kᵢ, nM) | CA IX (Kᵢ, nM) | CA XII (Kᵢ, nM) |
| 4-amino-N-arylbenzenesulfonamides (representative) | 240 - 2185[2] | 19 - 83[2] | - | 25 - 882[2] | 8.8 - 175[2] |
| Acetazolamide (AAZ) | 250[3] | 12[3] | - | 25[3] | - |
| Dorzolamide (DZA) | >10000[4] | 9.0[4] | 8500[4] | 45.0[4] | 3.5[4] |
| Brinzolamide (BRZ) | - | Potent nanomolar inhibitor[5] | Less active than against CA II[5] | - | Less active than against CA II[5] |
| Methazolamide (MZM) | - | Binds to CA II[6] | - | - | - |
| Ethoxzolamide (ETZ) | - | - | - | - | - |
| Zonisamide (ZNS) | - | - | - | - | - |
| Dichlorphenamide (DCP) | - | - | - | - | - |
Analysis of Inhibitory Profiles:
-
4-amino-N-arylbenzenesulfonamides: This class of compounds generally exhibits moderate to weak inhibition of CA I, but shows significant inhibitory activity against CA II, CA IX, and CA XII.[2] The wide range of Kᵢ values within this class highlights the profound impact of substitutions on the aryl ring on both potency and selectivity.
-
Acetazolamide (AAZ): As a non-selective inhibitor, acetazolamide potently inhibits CA II and CA IX, but also shows considerable inhibition of CA I.[3] This lack of selectivity is a known contributor to its side effects.
-
Dorzolamide (DZA) and Brinzolamide (BRZ): These topically administered antiglaucoma agents are potent inhibitors of CA II.[4][5] Dorzolamide also shows high affinity for CA XII but is a very weak inhibitor of CA I and CA IV.[4] The physicochemical properties of these drugs, such as lipophilicity, play a crucial role in their ocular bioavailability.[7]
-
Other Systemic Inhibitors: Methazolamide, ethoxzolamide, zonisamide, and dichlorphenamide are other clinically used CA inhibitors with varying degrees of potency and selectivity across different isozymes.
Experimental Protocols for Assessing Carbonic Anhydrase Inhibition
The determination of the inhibitory potency of a compound against a specific CA isozyme is a critical step in drug discovery. A common method employed is the stopped-flow CO₂ hydration assay.
Caption: Figure 2: Experimental Workflow for CA Inhibition Assay.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a suitable buffer (e.g., 20 mM Tris-HCl, pH 7.4) containing a pH indicator (e.g., p-nitrophenol).
-
Prepare a stock solution of the purified human CA isozyme in the same buffer.
-
Prepare a stock solution of the inhibitor in a suitable solvent (e.g., DMSO).
-
Prepare a CO₂-saturated water solution by bubbling CO₂ gas through deionized water.
-
-
Enzyme Inhibition Assay:
-
In a cuvette, mix the CA isozyme solution with varying concentrations of the inhibitor (or vehicle control).
-
Allow the enzyme and inhibitor to incubate for a specific period to reach equilibrium.
-
Rapidly mix the enzyme-inhibitor solution with the CO₂-saturated water in a stopped-flow spectrophotometer.
-
Monitor the change in absorbance of the pH indicator over a short time course (milliseconds to seconds). The hydration of CO₂ to carbonic acid causes a decrease in pH, which is detected by the indicator.
-
-
Data Analysis:
-
Calculate the initial rate of the enzymatic reaction from the linear portion of the absorbance versus time plot.
-
Plot the initial rates as a function of the inhibitor concentration.
-
Determine the IC₅₀ value, which is the concentration of inhibitor required to reduce the enzyme activity by 50%.
-
Calculate the inhibition constant (Kᵢ) using the Cheng-Prusoff equation, which takes into account the substrate concentration and the Michaelis constant (Kₘ) of the enzyme.
-
Causality Behind Experimental Choices:
-
Stopped-flow technique: This is essential for measuring the rapid kinetics of the CA-catalyzed reaction.
-
pH indicator: Provides a sensitive and continuous method for monitoring the progress of the reaction.
-
Varying inhibitor concentrations: Allows for the determination of the dose-dependent effect of the inhibitor and the calculation of IC₅₀ and Kᵢ values.
Conclusion and Future Directions
The comparative analysis of 4-amino-N-arylbenzenesulfonamides with other established CA inhibitors reveals a promising profile for this class of compounds, particularly in targeting CA II, CA IX, and CA XII. While direct experimental data for 4-Amino-N-(2-methylphenyl)benzenesulfonamide is needed for a definitive assessment, the available information on its structural analogs suggests potential for development as selective CA inhibitors.
Future research should focus on:
-
Synthesis and in vitro screening: Direct synthesis and evaluation of 4-Amino-N-(2-methylphenyl)benzenesulfonamide against a broad panel of CA isozymes are necessary to determine its precise inhibitory profile.
-
Structure-activity relationship (SAR) studies: Systematic modifications of the N-aryl substituent can be explored to optimize potency and selectivity for specific CA isozymes.
-
X-ray crystallography: Co-crystallization of promising inhibitors with target CA isozymes will provide invaluable structural insights for rational drug design.
-
In vivo studies: Evaluation of the most promising candidates in relevant animal models of glaucoma or cancer is crucial to assess their therapeutic potential.
By employing a multidisciplinary approach that combines synthetic chemistry, enzymology, structural biology, and in vivo pharmacology, the therapeutic potential of 4-Amino-N-(2-methylphenyl)benzenesulfonamide and its derivatives as next-generation CA isozyme inhibitors can be fully realized.
References
-
Ureidobenzenesulfonamides as Selective Carbonic Anhydrase I, IX, and XII Inhibitors. ResearchGate. [Link]
-
Carbonic Anhydrase Inhibitors of Different Structures Dilate Pre-Contracted Porcine Retinal Arteries. National Center for Biotechnology Information. [Link]
-
Ocular Pharmacokinetics of Dorzolamide and Brinzolamide After Single and Multiple Topical Dosing: Implications for Effects on Ocular Blood Flow. National Center for Biotechnology Information. [Link]
-
Inhibition Studies on Carbonic Anhydrase Isoforms I, II, IX, and XII with a Series of Sulfaguanidines. PubMed. [Link]
-
Synthesis and Human Carbonic Anhydrase I, II, IX, and XII Inhibition Studies of Sulphonamides Incorporating Mono-, Bi- and Tricyclic Imide Moieties. PubMed Central. [Link]
-
Selective Carbonic Anhydrase IX and XII Inhibitors Based Around a Functionalized Coumarin Scaffold. National Center for Biotechnology Information. [Link]
-
Tetrahydroquinazole-based secondary sulphonamides as carbonic anhydrase inhibitors: synthesis, biological evaluation against isoforms I, II, IV, and IX, and computational studies. PubMed Central. [Link]
-
4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases. MDPI. [Link]
-
Systemic Carbonic Anhydrase Inhibitors in Common Ophthalmic Diseases: A Scoping Review from A Clinical Standpoint. National Center for Biotechnology Information. [Link]
-
Zonisamide. StatPearls. [Link]
-
Preclinical Overview of Brinzolamide. ResearchGate. [Link]
-
Carbonic Anhydrase Inhibition Activities of Schiff's Bases Based on Quinazoline-Linked Benzenesulfonamide. MDPI. [Link]
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- 2. researchgate.net [researchgate.net]
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- 4. Carbonic Anhydrase Inhibitors of Different Structures Dilate Pre-Contracted Porcine Retinal Arteries - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Systemic Carbonic Anhydrase Inhibitors in Common Ophthalmic Diseases: A Scoping Review from A Clinical Standpoint - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ocular Pharmacokinetics of Dorzolamide and Brinzolamide After Single and Multiple Topical Dosing: Implications for Effects on Ocular Blood Flow - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Selectivity of 4-Amino-N-(2-methylphenyl)benzenesulfonamide Against Human Carbonic Anhydrase Isoforms
Introduction: The Significance of Carbonic Anhydrase Isoform Selectivity
Carbonic anhydrases (CAs) are a family of ubiquitous metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[1] In humans, at least 12 catalytically active isoforms have been identified, each exhibiting distinct tissue distribution, subcellular localization, and physiological roles.[1] The cytosolic isoforms hCA I and hCA II are abundantly expressed and play crucial roles in various physiological processes. In contrast, transmembrane isoforms such as hCA IX and hCA XII are significantly upregulated in many solid tumors, where they contribute to the acidification of the tumor microenvironment, promoting tumor progression and metastasis.[2]
This differential expression profile makes isoform-selective CA inhibitors highly sought-after therapeutic agents. Non-selective inhibitors can lead to off-target effects, whereas isoform-specific inhibitors can offer a more targeted therapeutic approach with potentially fewer side effects.[1] Benzenesulfonamides are a well-established class of potent CA inhibitors, with the sulfonamide moiety coordinating to the catalytic zinc ion in the enzyme's active site.[1] The substituents on the benzene ring play a crucial role in determining the affinity and selectivity for different CA isoforms.
Inferred Selectivity Profile of 4-Amino-N-(2-methylphenyl)benzenesulfonamide
Based on the extensive body of research on benzenesulfonamide-based CA inhibitors, we can infer the likely selectivity profile of 4-Amino-N-(2-methylphenyl)benzenesulfonamide. The presence of the N-(2-methylphenyl) group, also known as an o-tolyl group, is expected to influence its interaction with the amino acid residues lining the active site cavity of the different CA isoforms.
Generally, benzenesulfonamides exhibit moderate to weak inhibition against the cytosolic hCA I isoform, while showing stronger inhibition against the ubiquitous hCA II.[3] The tumor-associated isoforms, hCA IX and hCA XII, are often potently inhibited by many benzenesulfonamide derivatives.[3] The selectivity between these isoforms is largely dictated by the nature of the "tail" of the inhibitor, in this case, the N-(2-methylphenyl) group.
To provide a quantitative perspective, the following table presents the inhibition constants (Ki) for structurally related benzenesulfonamide compounds against the four key hCA isoforms. This data serves as a proxy to anticipate the inhibitory potential of 4-Amino-N-(2-methylphenyl)benzenesulfonamide.
| Compound/Analog | hCA I (Ki, nM) | hCA II (Ki, nM) | hCA IX (Ki, nM) | hCA XII (Ki, nM) | Reference |
| Benzenesulfonamide | ~7140 | ~1790 | - | - | [1] |
| Acetazolamide (Standard) | 250 | 12 | 25 | 5.7 | [4] |
| 4-(3-tolyl)-benzenesulfonamide derivative (10a) | - | - | >1000 | - | [4] |
| General range for benzenesulfonamides | 41.5 - 1500 | 30.1 - 755 | 1.5 - 38.9 | 0.8 - 12.4 | [3][5] |
Note: The data for compound 10a, a 3-tolyl derivative, suggests that the methylphenyl substitution can influence activity, though direct comparison is limited. The general range for benzenesulfonamides highlights the typical trend of weaker hCA I inhibition and potent hCA IX and XII inhibition.
Based on these trends, it is plausible to predict that 4-Amino-N-(2-methylphenyl)benzenesulfonamide will exhibit:
-
Weak to moderate inhibition of hCA I.
-
Potent inhibition of hCA II.
-
Strong inhibition of the tumor-associated isoforms hCA IX and hCA XII.
The ortho-methyl group on the phenyl ring may provide additional van der Waals interactions within the hydrophobic regions of the active site of certain isoforms, potentially enhancing affinity and influencing selectivity.
The Structural Basis of Selectivity: A Deeper Dive
The selectivity of sulfonamide inhibitors is rooted in the subtle yet significant differences in the active site architecture of the various hCA isoforms. The primary interaction is the coordination of the sulfonamide group to the catalytic Zn(II) ion. However, the "tail" of the inhibitor, the substituted phenyl ring, extends into a cavity lined with various amino acid residues. The size, shape, and chemical nature of these residues differ between isoforms, creating opportunities for selective inhibitor design.
The active site can be broadly divided into a hydrophilic half and a hydrophobic half. Variations in the amino acid residues within these regions are key determinants of selectivity. For instance, the residues at positions 92, 121, 131, 198, and 200 are known to influence inhibitor binding. The differences in the active site clefts of hCA IX and XII compared to hCA I and II allow for the design of inhibitors that specifically target the tumor-associated isoforms.
Caption: Workflow of the stopped-flow CO2 hydration assay for carbonic anhydrase inhibition.
Reagents and Instrumentation
-
Enzyme: Purified recombinant human carbonic anhydrase isoforms (hCA I, II, IX, XII).
-
Inhibitor: 4-Amino-N-(2-methylphenyl)benzenesulfonamide, dissolved in a suitable solvent (e.g., DMSO) to prepare a stock solution.
-
Buffer: A non-inhibitory buffer, such as HEPES or Tris, at a suitable pH (typically around 7.4).
-
pH Indicator: A pH-sensitive dye, such as p-nitrophenol or phenol red, at a concentration that provides a measurable absorbance change in the desired pH range.
-
Substrate: CO2-saturated deionized water. This is prepared by bubbling CO2 gas through chilled deionized water for at least 30 minutes prior to the experiment.
-
Instrumentation: A stopped-flow spectrophotometer equipped with a data acquisition system.
Step-by-Step Methodology
-
Preparation of Solutions:
-
Prepare a series of dilutions of the inhibitor stock solution in the assay buffer.
-
Prepare a solution of the CA isoform in the assay buffer containing the pH indicator. The final enzyme concentration should be chosen to provide a linear initial rate.
-
Prepare the CO2-saturated water and keep it on ice to maintain saturation.
-
-
Instrument Setup:
-
Set the stopped-flow spectrophotometer to the appropriate wavelength for the chosen pH indicator (e.g., 400 nm for p-nitrophenol).
-
Equilibrate the instrument and syringes to the desired reaction temperature (typically 25 °C).
-
-
Data Acquisition:
-
Load one syringe of the stopped-flow instrument with the enzyme/inhibitor/indicator solution and the other syringe with the CO2-saturated water.
-
Initiate the reaction by rapidly mixing the contents of the two syringes.
-
Record the change in absorbance over time for a few seconds. The data acquisition system will capture the initial, linear phase of the reaction.
-
-
Determination of Uncatalyzed Rate:
-
Perform a control experiment without the enzyme to measure the uncatalyzed rate of CO2 hydration. This value will be subtracted from the catalyzed rates.
-
-
Determination of Catalyzed Rates:
-
Measure the initial rate of the enzyme-catalyzed reaction in the absence of the inhibitor.
-
Measure the initial rates of the enzyme-catalyzed reaction in the presence of each concentration of the inhibitor.
-
-
Data Analysis:
-
Calculate the initial reaction rates from the slope of the linear portion of the absorbance versus time plots.
-
Determine the IC50 value of the inhibitor by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation, which relates the IC50 value to the Michaelis-Menten constant (Km) of the substrate and the substrate concentration.
-
Conclusion
While direct experimental data for 4-Amino-N-(2-methylphenyl)benzenesulfonamide is not extensively published, a comprehensive analysis of the structure-activity relationships of the benzenesulfonamide class of carbonic anhydrase inhibitors allows for a well-informed inference of its selectivity profile. It is anticipated that this compound will exhibit potent inhibition against the physiologically important hCA II isoform and the tumor-associated hCA IX and XII isoforms, with weaker activity against hCA I. The detailed protocol for the stopped-flow CO2 hydration assay provided in this guide offers a robust framework for experimentally verifying this inferred profile and for the broader characterization of carbonic anhydrase inhibitors. Such studies are pivotal in the ongoing effort to develop isoform-selective inhibitors for a range of therapeutic applications.
References
-
Ghorab, M. M., Alsaid, M. S., & El-Gazzar, M. G. (2021). Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors. Molecules, 26(22), 7015. [Link]
-
Carta, F., & Supuran, C. T. (2014). Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry. ACS Medicinal Chemistry Letters, 5(8), 926-930. [Link]
-
Dudutienė, V., Matulienė, J., Smirnov, A., Timm, D. D., Zubrienė, A., Baranauskienė, L., ... & Matulis, D. (2014). 4-amino-substituted benzenesulfonamides as inhibitors of human carbonic anhydrases. Molecules, 19(11), 17361-17382. [Link]
-
Ahmad, S., Mirza, M. U., Nazir, M., Kee, L. Y., Abdrahman, N. B., Abdullah, I., & Trant, J. (2025). The structural basis for the selectivity of sulfonamide-based inhibitors of carbonic anhydrase isoforms IX and XII: A comprehensive review of the crystallographic data. ChemRxiv. [Link]
-
El-Emam, A. A., Al-Deeb, O. A., Al-Omar, M. A., & Lehmann, J. (2021). Synthesis and human carbonic anhydrase I, II, IX, and XII inhibition studies of sulphonamides incorporating mono-, bi- and tricyclic imide moieties. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1629-1638. [Link]
-
Geers, C., & Gros, G. (2017). A novel stopped-flow assay for quantitating carbonic-anhydrase activity and assessing red-blood-cell hemolysis. Frontiers in Physiology, 8, 174. [Link]
-
Lee, J. H., & Kim, J. H. (2021). A colorimetric CO2 hydration assay for facile, accurate, and precise determination of carbonic anhydrase activity. International Journal of Molecular Sciences, 22(14), 7309. [Link]
-
Bozdag, M., Alafeefy, A. M., Vullo, D., Carta, F., Dedeoglu, N., Al-Tamimi, A. M. S., ... & Supuran, C. T. (2015). Benzenesulfonamides incorporating bulky aromatic/heterocyclic tails with potent carbonic anhydrase inhibitory activity. Bioorganic & Medicinal Chemistry, 23(24), 7751-7764. [Link]
-
Supuran, C. T. (2020). An overview of carbonic anhydrase inhibitors. Future Medicinal Chemistry, 12(10), 881-884. [Link]
-
Khalifah, R. G. (1971). The carbon dioxide hydration activity of carbonic anhydrase. I. Stop-flow kinetic studies on the native human isoenzymes B and C. Journal of Biological Chemistry, 246(8), 2561-2573. [Link]
-
Neri, D., & Supuran, C. T. (2011). Interfering with pH regulation in tumours as a therapeutic strategy. Nature Reviews Drug Discovery, 10(10), 767-777. [Link]
Sources
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- 2. royalsocietypublishing.org [royalsocietypublishing.org]
- 3. A Novel Stopped-Flow Assay for Quantitating Carbonic-Anhydrase Activity and Assessing Red-Blood-Cell Hemolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. protocols.io [protocols.io]
- 5. researchgate.net [researchgate.net]
Validating Target Engagement: A Comparative Guide to Assessing the Binding Affinity of 4-Amino-N-(2-methylphenyl)benzenesulfonamide
In the landscape of contemporary drug discovery and chemical biology, the rigorous validation of a ligand's binding affinity to its designated protein target is a cornerstone of preclinical research. This guide provides an in-depth, comparative analysis of methodologies to validate the binding affinity of 4-Amino-N-(2-methylphenyl)benzenesulfonamide , a sulfonamide-based compound, with its primary biological targets, the carbonic anhydrase (CA) isoforms, particularly CA II and the tumor-associated CA IX.
This document is designed for researchers, scientists, and drug development professionals, offering a technical deep-dive into the experimental rationale, detailed protocols, and comparative data analysis. We will explore a suite of biophysical techniques, including Isothermal Titration Calorimetry (ITC), Fluorescent Thermal Shift Assay (TSA), and Surface Plasmon Resonance (SPR), to provide a multi-faceted understanding of the molecular interactions governing the efficacy of this compound and its analogs.
The Significance of the Sulfonamide Moiety in Carbonic Anhydrase Inhibition
The benzenesulfonamide scaffold is a well-established pharmacophore for the inhibition of carbonic anhydrases. The primary sulfonamide group (SO₂NH₂) is crucial for the inhibitory mechanism, acting as a zinc-binding group that coordinates with the catalytic Zn²⁺ ion within the enzyme's active site. This interaction displaces a zinc-bound water molecule or hydroxide ion, thereby blocking the enzyme's catalytic activity. The substituents on the benzenesulfonamide ring play a critical role in modulating the binding affinity and selectivity for different CA isoforms by forming additional contacts with hydrophobic and hydrophilic regions of the active site.
Comparative Analysis of Binding Affinity
Table 1: Comparative Binding Affinity (Kd/Ki) of Sulfonamide Derivatives for Carbonic Anhydrase II (CA II)
| Compound | Method | Binding Affinity (nM) | Reference |
| Acetazolamide | ITC | 12.1 | [1][2] |
| 4-(Pyrazolyl)benzenesulfonamide urea derivative | Enzyme Inhibition | 15.9 - 67.6 | |
| 4-Anilinoquinazoline-based benzenesulfonamide (Compound 4a) | Enzyme Inhibition | 2.4 | [1][2] |
| 4-Anilinoquinazoline-based benzenesulfonamide (Compound 4e) | Enzyme Inhibition | 4.6 | [1][2] |
| Benzenesulfonamide | ITC | ~590 | [3] |
Table 2: Comparative Binding Affinity (Kd/Ki/IC50) of Sulfonamide Derivatives for Carbonic Anhydrase IX (CA IX)
| Compound | Method | Binding Affinity (nM) | Reference |
| Acetazolamide | Enzyme Inhibition | 25 | |
| 4-(Pyrazolyl)benzenesulfonamide urea derivative | Enzyme Inhibition | 15.9 - 67.6 | |
| 4-Anilinoquinazoline-based benzenesulfonamide (Compound 4f) | Enzyme Inhibition | 86.5 | [1][2] |
| Methyl 5-sulfamoyl-benzoate derivative (Compound 4b) | FTSA | 0.12 | [4] |
| Hydrazide-sulfonamide hybrid (Compound 22, 32, 36) | Enzyme Inhibition | Selective for CA IX | [3] |
Experimental Validation Methodologies
The selection of an appropriate biophysical assay is critical for obtaining reliable and reproducible binding affinity data. Each technique offers unique advantages and requires careful experimental design. The following sections provide detailed protocols for three widely used methods.
Isothermal Titration Calorimetry (ITC)
ITC is the gold standard for characterizing binding interactions as it directly measures the heat released or absorbed during a binding event, allowing for the determination of the dissociation constant (Kd), binding stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of binding in a single experiment.
Caption: Workflow for determining binding affinity using Isothermal Titration Calorimetry.
-
Protein and Ligand Preparation:
-
Express and purify the target carbonic anhydrase isoform (e.g., CA II or CA IX) to >95% purity.
-
Prepare a 4–20 µM solution of the protein in a suitable, degassed buffer (e.g., 50 mM sodium phosphate, 100 mM NaCl, pH 7.0).
-
Prepare a 40–200 µM solution of 4-Amino-N-(2-methylphenyl)benzenesulfonamide in the same buffer. A small percentage of DMSO (e.g., 2%) may be required to ensure ligand solubility; in this case, the same concentration of DMSO must be present in the protein solution.[5]
-
-
Instrument Setup and Equilibration:
-
Thoroughly clean the ITC instrument sample and reference cells.
-
Load the protein solution into the sample cell and the identical buffer into the reference cell.
-
Load the ligand solution into the injection syringe.
-
Allow the system to thermally equilibrate at the desired temperature (e.g., 25°C).
-
-
Titration:
-
Perform a series of injections (typically 20-30) of the ligand solution into the protein solution. The injection volume and spacing should be optimized for the specific interaction. A typical experiment might consist of 25 injections of 10 µL each with 2-3 minute intervals between injections.[5]
-
-
Data Analysis:
-
Integrate the raw heat-rate data to obtain the heat change per injection.
-
Plot the heat change against the molar ratio of ligand to protein to generate a binding isotherm.
-
Fit the binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the dissociation constant (Kd), stoichiometry (n), and enthalpy of binding (ΔH).
-
Calculate the Gibbs free energy (ΔG) and entropy (ΔS) of binding from the determined parameters.
-
Fluorescent Thermal Shift Assay (TSA)
TSA, also known as differential scanning fluorimetry (DSF) or ThermoFluor, is a high-throughput method for assessing protein stability. It measures the change in the melting temperature (Tm) of a protein upon ligand binding. A positive shift in Tm indicates that the ligand stabilizes the protein, which is indicative of binding.
Caption: Workflow for determining ligand binding using Fluorescent Thermal Shift Assay.
-
Reagent Preparation:
-
Prepare a stock solution of the target carbonic anhydrase (5-10 µM) in a suitable buffer.
-
Prepare a series of dilutions of 4-Amino-N-(2-methylphenyl)benzenesulfonamide.
-
Prepare a working solution of a fluorescent dye that binds to hydrophobic regions of unfolded proteins, such as SYPRO Orange.
-
-
Assay Setup:
-
In a 96- or 384-well PCR plate, mix the protein, ligand at various concentrations, and the fluorescent dye. The final reaction volume is typically 20-50 µL.[6]
-
Include control wells with protein and dye but no ligand.
-
-
Thermal Denaturation:
-
Place the plate in a real-time PCR instrument.
-
Program the instrument to heat the samples from a starting temperature (e.g., 25°C) to a final temperature (e.g., 95°C) with a slow ramp rate (e.g., 0.5-1°C per minute).
-
Monitor the fluorescence intensity at each temperature increment.
-
-
Data Analysis:
-
Plot the fluorescence intensity as a function of temperature to generate a protein melting curve.
-
The melting temperature (Tm) is the temperature at which 50% of the protein is unfolded, which corresponds to the inflection point of the sigmoidal curve.
-
Calculate the change in melting temperature (ΔTm) by subtracting the Tm of the protein alone from the Tm in the presence of the ligand.
-
By plotting ΔTm against the ligand concentration, the dissociation constant (Kd) can be estimated.
-
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that measures changes in the refractive index at the surface of a sensor chip to monitor the binding of an analyte in solution to a ligand immobilized on the chip surface. It provides real-time kinetic data, including the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).
Caption: Workflow for analyzing protein-ligand interactions using Surface Plasmon Resonance.
-
Ligand Immobilization:
-
Activate the surface of a sensor chip (e.g., a CM5 chip) using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
-
Inject the purified carbonic anhydrase solution over the activated surface to covalently immobilize the protein.
-
Deactivate any remaining active esters on the surface with an injection of ethanolamine.
-
-
Analyte Interaction:
-
Prepare a series of dilutions of 4-Amino-N-(2-methylphenyl)benzenesulfonamide in the running buffer.
-
Equilibrate the sensor chip with a continuous flow of running buffer to establish a stable baseline.
-
Inject the different concentrations of the analyte over the immobilized protein surface and monitor the change in response units (RU) over time to measure the association phase.
-
Switch back to the running buffer and monitor the decrease in RU over time to measure the dissociation phase.
-
-
Data Analysis:
-
The real-time binding data is presented as a sensorgram, which plots RU versus time.
-
Fit the association and dissociation curves to a suitable kinetic model (e.g., a 1:1 Langmuir binding model) to determine the association rate constant (ka) and the dissociation rate constant (kd).
-
Calculate the equilibrium dissociation constant (Kd) as the ratio of kd/ka.
-
Conclusion and Future Directions
The validation of the binding affinity of 4-Amino-N-(2-methylphenyl)benzenesulfonamide to its target carbonic anhydrase isoforms is a critical step in its development as a potential therapeutic agent. This guide has provided a comprehensive framework for this validation process, emphasizing a multi-pronged approach that leverages the strengths of different biophysical techniques. By comparing the binding affinity of the target compound with that of known inhibitors and structurally related analogs, researchers can gain valuable insights into its potency and selectivity.
Future studies should focus on obtaining direct experimental binding data for 4-Amino-N-(2-methylphenyl)benzenesulfonamide with a panel of CA isoforms to establish its selectivity profile. Furthermore, X-ray crystallography studies of the compound in complex with its target proteins would provide invaluable structural information to rationalize the observed binding affinities and guide the design of next-generation inhibitors with improved potency and selectivity.
References
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Al-Ghorbani, M., et al. (2022). 4-Anilinoquinazoline-based benzenesulfonamides as nanomolar inhibitors of carbonic anhydrase isoforms I, II, IX, and XII: design, synthesis, in-vitro, and in-silico biological studies. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1276-1288. Available from: [Link]
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Akhtar, M. S., et al. (2022). Synthesis, Carbonic Anhydrase II/IX/XII Inhibition, DFT, and Molecular Docking Studies of Hydrazide-Sulfonamide Hybrids of 4-Methylsalicyl. Molecules, 27(5), 1533. Available from: [Link]
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Čapkauskaitė, E., et al. (2013). Intrinsic thermodynamics of sulfonamide inhibitor binding to human carbonic anhydrases I and II. Journal of Enzyme Inhibition and Medicinal Chemistry, 28(6), 1145-1151. Available from: [Link]
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Creative Biolabs. (n.d.). Surface Plasmon Resonance Protocol & Troubleshooting. Retrieved from [Link]
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Gowda, B. T., et al. (2009). 4-Chloro-2-methyl-N-(2-methylphenyl)benzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 65(4), o800. Available from: [Link]
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Gowda, B. T., et al. (2010). 4-Chloro-2-methyl-N-(4-methylphenyl)benzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 66(9), o2329. Available from: [Link]
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Gowda, B. T., et al. (2010). 4-Chloro-2-methyl-N-(3-methylphenyl)benzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 66(1), o14. Available from: [Link]
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Haq, I. (2020). Isothermal titration calorimetry. Nature Methods, 17(9), 869. Available from: [Link]
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Kazokaitė, J., et al. (2021). Methyl 2-Halo-4-Substituted-5-Sulfamoyl-Benzoates as High Affinity and Selective Inhibitors of Carbonic Anhydrase IX. International Journal of Molecular Sciences, 23(1), 14. Available from: [Link]
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Khan Academy. (n.d.). Thermodynamics: Isothermal titration calorimetry in drug development (practice). Retrieved from [Link]
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Matulis, D. (2021). Structure and mechanism of secondary sulfonamide binding to carbonic anhydrases. Journal of Molecular Recognition, 34(11), e2931. Available from: [Link]
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Myszka, D. G., et al. (2006). Comparative analysis of 10 small molecules binding to carbonic anhydrase II by different investigators using Biacore technology. Analytical Biochemistry, 359(1), 94-105. Available from: [Link]
-
Nocentini, A., et al. (2021). 4-(Pyrazolyl)benzenesulfonamide Ureas as Carbonic Anhydrases Inhibitors and Hypoxia-Mediated Chemo-Sensitizing Agents in Colorectal Cancer Cells. Journal of Medicinal Chemistry, 64(22), 16465-16481. Available from: [Link]
-
Papalia, G. A., et al. (2006). Comparative analysis of 10 small molecules binding to carbonic anhydrase II by different investigators using Biacore technology. Analytical Biochemistry, 359(1), 94-105. Available from: [Link]
-
Pustovalova, M., et al. (2015). Inhibition of carbonic anhydrase IX (CA9) sensitizes renal cell carcinoma to ionizing radiation. Oncotarget, 6(29), 27071-27084. Available from: [Link]
-
RCSB PDB. (2021). 7AGN: Human carbonic anhydrase II in complex with 4-(2-aminoethylsulfanyl)-2,3,5,6-tetrafluoro-N-methyl-benzenesulfonamide. Retrieved from [Link]
-
Smirnov, A., et al. (2021). Affinity and Selectivity of Protein–Ligand Recognition: A Minor Chemical Modification Changes Carbonic Anhydrase Binding Profile. International Journal of Molecular Sciences, 22(23), 12769. Available from: [Link]
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Vivian, J. T., & Heyduk, T. (2013). Analysis of protein stability and ligand interactions by thermal shift assay. Current Protocols in Protein Science, 74(1), 28.9.1-28.9.14. Available from: [Link]
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Zubrienė, A., et al. (2014). 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases. Molecules, 19(11), 17646-17663. Available from: [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 4-Amino-N-(2-methylphenyl)benzenesulfonamide
For researchers and drug development professionals, the integrity of our work extends beyond the bench; it encompasses the entire lifecycle of the chemical entities we handle, including their safe and compliant disposal. This guide provides a detailed protocol for the proper disposal of 4-Amino-N-(2-methylphenyl)benzenesulfonamide (CAS No. 16803-96-6), a sulfonamide derivative. The procedures outlined here are grounded in established safety principles and regulatory standards to ensure the protection of laboratory personnel and the environment.
The causality behind stringent disposal protocols for a compound like 4-Amino-N-(2-methylphenyl)benzenesulfonamide stems from its chemical structure. It is both a sulfonamide and a primary aromatic amine. Aromatic amines as a class are noted for their potential toxicity and carcinogenicity.[1] Sulfonamide-based compounds can be bioactive and may pose environmental risks if not handled correctly.[2][3] Therefore, a conservative approach, treating the compound as hazardous waste in the absence of exhaustive specific data, is a cornerstone of responsible laboratory practice.
Hazard Assessment and Risk Mitigation
Key Hazard Considerations:
-
Aquatic Toxicity: A closely related compound, 4,4'-Diaminobenzenesulphanilide, is classified as harmful to aquatic life with long-lasting effects.[3] Another analogue, 4-Amino-N-methylbenzenemethanesulfonamide, is also noted as toxic to aquatic life with long-lasting effects.[1] It is therefore imperative to prevent this compound from entering any drains or waterways.
-
Corrosivity and Irritation: The SDS for 4-(2-Aminoethyl)benzenesulfonamide, a related sulfonamide, indicates it can cause skin burns and serious eye damage.[4] Other similar molecules are known to cause skin and eye irritation.[1][5][6]
-
Acute Toxicity: Some aromatic amines and sulfonamide derivatives are classified as toxic if swallowed.[1]
-
Incompatibility: Strong oxidizing agents are noted as incompatible with a similar sulfonamide compound.[4]
This information mandates that 4-Amino-N-(2-methylphenyl)benzenesulfonamide be handled as a hazardous chemical waste. Under no circumstances should it be disposed of in standard laboratory trash or down the sink.[4]
Personal Protective Equipment (PPE):
Before beginning any waste handling procedures, all personnel must be equipped with the appropriate PPE to mitigate exposure risks.
| PPE Item | Specification | Rationale |
| Gloves | Chemical-resistant (Nitrile or Neoprene) | To prevent skin contact, as related compounds can cause burns and irritation.[4] |
| Eye Protection | Safety glasses with side shields or splash goggles | To protect eyes from dust particles or splashes, as related compounds can cause serious eye damage.[4] |
| Lab Coat | Standard laboratory coat | To protect skin and clothing from contamination. |
| Respiratory Protection | Use in a well-ventilated area or fume hood. | To avoid inhalation of the powdered compound. |
Chemical Waste Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of 4-Amino-N-(2-methylphenyl)benzenesulfonamide.
Step-by-Step Disposal Protocol
This protocol provides a direct, procedural guide for laboratory personnel.
Materials Required:
-
Designated hazardous waste container (sturdy, leak-proof, with a secure lid)
-
Hazardous waste labels
-
Permanent marker
-
Appropriate PPE (see table above)
-
Chemical scoop or spatula
Procedure:
-
Preparation and Labeling:
-
Before generating waste, designate a suitable waste container. The container must be made of a material compatible with the chemical.
-
Affix a hazardous waste label to the container.
-
Using a permanent marker, clearly write "Hazardous Waste," the full chemical name: "4-Amino-N-(2-methylphenyl)benzenesulfonamide," and the date of accumulation.[7]
-
-
Waste Collection (Solid Waste):
-
All operations should be conducted in a well-ventilated area or a chemical fume hood to minimize inhalation risk.
-
Carefully transfer any residual or unwanted solid 4-Amino-N-(2-methylphenyl)benzenesulfonamide into the pre-labeled hazardous waste container using a clean scoop or spatula.
-
Avoid creating dust.
-
This includes any grossly contaminated disposable items like weighing papers or gloves. These should be placed in a sealed bag within the solid waste container.
-
-
Contaminated Labware Decontamination:
-
For non-disposable labware (e.g., glassware), rinse with a suitable solvent (e.g., ethanol or acetone) to remove all chemical residues.
-
Crucially, this rinsate is also considered hazardous waste. Collect all rinsate in a separate, appropriately labeled hazardous liquid waste container.
-
After the initial solvent rinse, the glassware can typically be washed with soap and water.
-
-
Container Sealing and Storage:
-
Once waste has been added, securely seal the container lid to prevent spills or the release of fumes.[7]
-
Wipe the exterior of the container to remove any external contamination.
-
Store the sealed container in a designated, secure hazardous waste accumulation area. This area should be well-ventilated and away from incompatible materials, particularly strong oxidizing agents.[4][7]
-
-
Final Disposal:
-
Do not allow waste to accumulate for extended periods. Adhere to your institution's or local regulations regarding waste storage timelines.[8]
-
Arrange for the collection of the waste container through your institution's Environmental Health and Safety (EHS) office or a licensed professional chemical waste disposal service.[8][9] The disposal code for this type of substance is generally P501, indicating disposal at an approved waste disposal plant.[10][11]
-
Maintain meticulous records of all hazardous waste generated and disposed of, in accordance with regulatory requirements.[12]
-
Prohibited Disposal Methods:
-
DO NOT dispose of 4-Amino-N-(2-methylphenyl)benzenesulfonamide in the regular trash.
-
DO NOT pour this chemical or any solutions containing it down the sink or into any drains.[4] This is to prevent aquatic toxicity.
-
DO NOT attempt to neutralize or treat the chemical waste unless you are specifically trained and equipped to do so under an approved protocol.
By adhering to this comprehensive disposal plan, you ensure a culture of safety and environmental stewardship within your laboratory, building trust in your operational integrity.
References
-
IOP Conference Series: Earth and Environmental Science. (2021). Treatment of amine wastes generated in industrial processes. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Effective Removal of Sulfonamides Using Recyclable MXene-Decorated Bismuth Ferrite Nanocomposites Prepared via Hydrothermal Method. Retrieved from [Link]
-
Carl ROTH. (2024). Sulphanilamide ROTI®CALIPURE 164-166 °C Melting point standard. Retrieved from [Link]
-
Collect and Recycle. (n.d.). Amine Disposal For Businesses. Retrieved from [Link]
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Alabama Administrative Code. (n.d.). Rule 335-14-2-.04 Lists Of Hazardous Wastes. Retrieved from [Link]
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ResearchGate. (2024). Sulfonamide derivatives: Synthesis and applications. Retrieved from [Link]
-
Wikipedia. (n.d.). Sulfonamide (medicine). Retrieved from [Link]
-
ResearchGate. (2019). Handling of Amine-based Wastewater Produced During Carbon Capture. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Retrieved from [Link]
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MDPI. (n.d.). Advancing Circular Composite Strategies by Vitrimer-Enabled Reuse of Unidirectional Laminates. Retrieved from [Link]
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PubChem. (n.d.). 4-Amino-N-methylbenzenemethanesulfonamide. Retrieved from [Link]
-
PubChem. (n.d.). 4-amino-N-benzylbenzene-1-sulfonamide. Retrieved from [Link]
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PubChem. (n.d.). p-((4-Amino-o-tolyl)azo)-N,N-dimethylbenzenesulphonamide. Retrieved from [Link]
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A Senior Application Scientist's Guide to the Safe Handling of 4-Amino-N-(2-methylphenyl)benzenesulfonamide
This guide provides essential safety and logistical information for the handling and disposal of 4-Amino-N-(2-methylphenyl)benzenesulfonamide (CAS No. 16803-96-6). As a valued researcher, your safety is paramount. This document is structured to provide not just procedural steps, but the scientific reasoning behind them, ensuring a self-validating system of laboratory safety.
Hazard Identification and Risk Assessment: Understanding the "Why"
4-Amino-N-(2-methylphenyl)benzenesulfonamide is a sulfonamide derivative containing a primary aromatic amine.[1] This chemical structure informs our understanding of its potential hazards. Aromatic amines, as a class, can be toxic and may pose risks of skin and eye irritation, with some being recognized as potential carcinogens.[2] Sulfonamides can also be irritants and may be harmful if ingested.[2][3]
Based on analogous compounds like Sulfanilamide and other substituted benzenesulfonamides, we can anticipate the following GHS hazard classifications:
-
Acute Toxicity, Oral (Category 4): Harmful if swallowed.[2]
-
Skin Irritation (Category 2): Causes skin irritation.[2]
-
Serious Eye Irritation (Category 2A): Causes serious eye irritation.[2]
-
Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory Tract Irritation: May cause respiratory irritation.[2]
Given these anticipated hazards, all handling procedures should be designed to minimize direct contact and aerosol generation.
Personal Protective Equipment (PPE): Your Primary Barrier
The selection and proper use of PPE is a critical control measure. The following table outlines the recommended PPE for handling 4-Amino-N-(2-methylphenyl)benzenesulfonamide.
| PPE Category | Specification | Rationale |
| Hand Protection | Double gloving with powder-free nitrile gloves. Change outer glove immediately upon contamination and both gloves every 30-60 minutes.[4][5] | Nitrile provides good chemical resistance to a range of substances. Double gloving provides an additional layer of protection in case of a tear or puncture in the outer glove. Powder-free gloves prevent the aerosolization of the chemical that may adhere to the powder.[4] |
| Eye Protection | Chemical safety goggles with side shields or a face shield worn over safety glasses.[6] | Protects against splashes and airborne particles of the solid compound. A face shield offers broader protection, especially when handling larger quantities or during procedures with a higher risk of splashing.[3] |
| Body Protection | A long-sleeved laboratory coat with a solid front and tight-fitting cuffs.[5] A chemical-resistant apron may also be necessary for larger quantities. | Provides a barrier against accidental spills and contamination of personal clothing. Tight cuffs prevent the chemical from getting onto the wrists and arms.[5] |
| Respiratory Protection | An N95-rated respirator or higher should be used when handling the powder outside of a certified chemical fume hood, or if dust is generated. | Protects against the inhalation of airborne particles. Surgical masks do not provide adequate respiratory protection from chemical dusts. The use of a respirator requires a formal respiratory protection program, including fit-testing. |
Operational Plan: From Receipt to Disposal
A systematic approach to handling ensures safety at every stage.
Receiving and Storage
-
Upon receipt, inspect the container for any damage or leaks.
-
Store the compound in a tightly sealed, clearly labeled container.
-
Keep in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[7]
-
Store in a locked cabinet or an area with restricted access.
Handling Procedures
-
Preparation: Before handling, ensure that an emergency eyewash station and safety shower are readily accessible.
-
Engineering Controls: All weighing and handling of the solid compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.
-
Weighing and Transfer:
-
Use a disposable weighing boat or paper.
-
Handle the container and spatula with care to avoid generating dust.
-
Close the primary container immediately after dispensing the required amount.
-
-
Dissolving: When preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
Post-Handling: After handling, thoroughly wash hands and any exposed skin with soap and water. Decontaminate the work area.
Spill Management
In the event of a spill, a calm and methodical response is crucial.
Spill Response Workflow
Caption: Workflow for responding to a chemical spill.
Decontamination
-
All surfaces and equipment that have come into contact with the chemical should be decontaminated.
-
Use a suitable cleaning agent, such as a laboratory detergent and water, to wipe down surfaces. For some hazardous drugs, a two-step process of deactivation (if applicable) and decontamination is recommended.
-
All cleaning materials should be disposed of as hazardous waste.
Disposal Plan: Responsible Stewardship
Chemical waste must be handled and disposed of in accordance with all local, state, and federal regulations.
-
Solid Waste: Collect all solid waste, including contaminated gloves, weighing papers, and absorbent materials, in a clearly labeled, sealed container for hazardous waste.
-
Liquid Waste: Unused solutions should be collected in a designated, labeled hazardous waste container. Do not pour chemical waste down the drain.
-
Consult your institution's Environmental Health and Safety (EHS) department for specific disposal procedures.
By adhering to these scientifically grounded safety protocols, you contribute to a secure research environment for yourself and your colleagues. Your commitment to safety is integral to the advancement of science.
References
-
Chemsrc. (2025, August 24). 4-amino-N-octyl-benzenesulfonamide. Retrieved from [Link]
-
Occupational Safety and Health Administration. (n.d.). Personal Protective Equipment (PPE). Retrieved from [Link]
-
Defense Centers for Public Health. (n.d.). Hazardous Drugs: Surface Deactivation, Decontamination and Cleaning Standard Operating Procedure Guide. Retrieved from [Link]
-
Pharmacy Practice News. (2006, December). Personal Protective Equipment for Use in Handling Hazardous Drugs. Retrieved from [Link]
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
